Hoechst 34580
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOQLKKSNQANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332276 | |
| Record name | Hoechst 34580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23555-00-2 | |
| Record name | Hoechst 34580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hoechst 34580: A Technical Guide for Cell Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in cell biology for visualizing and quantifying DNA.[1][2] As a member of the bisbenzimide family, it binds with high specificity to the minor groove of double-stranded DNA (dsDNA), exhibiting a marked preference for Adenine-Thymine (A-T) rich regions.[1][] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for staining the nuclei of both live and fixed cells.[1][][4] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][][5] Compared to other nuclear stains like DAPI, Hoechst dyes are generally less toxic, which is a crucial advantage for live-cell imaging.[1]
Core Mechanism of Action
The fluorescence of this compound is intrinsically linked to its interaction with dsDNA. In an aqueous solution, the unbound dye has minimal fluorescence. However, upon binding to the minor groove of DNA, the molecule becomes more rigid and is protected from non-radiative decay pathways, resulting in a substantial increase in its quantum yield. This binding is non-intercalating and shows a strong preference for sequences containing at least three consecutive A-T base pairs.[6] The fluorescence intensity is also influenced by the pH of the solvent, with an increase observed at higher pH levels.[1][7]
Quantitative Data Summary
The spectral properties and other quantitative data for this compound are summarized below. These values are crucial for designing experiments and setting up imaging equipment.
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-Bound) | 368 - 392 nm | [5][6][8][9] |
| Emission Maximum (DNA-Bound) | 437 - 440 nm | [1][5][10][11] |
| Excitation Maximum (Unbound) | ~350 nm | [12] |
| Emission Maximum (Unbound) | 510 - 540 nm | [1][12] |
| Molecular Weight | 451.57 g/mol | [12] |
| CAS Number | 23555-00-2 | [12] |
| Typical Staining Concentration | 0.1 - 10 µg/mL | [1][13] |
| Solubility | Water, DMSO, DMF | [6][12] |
Key Applications and Experimental Protocols
This compound is a versatile dye used in several fundamental cell biology techniques.
Nuclear Staining in Microscopy
It serves as a reliable nuclear counterstain in both live and fixed cells, often used in multicolor imaging experiments to delineate the nucleus from other cellular compartments.
Protocol: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Staining Solution Preparation: Immediately before use, dilute a stock solution of this compound to a final working concentration of 1-5 µg/mL in a complete cell culture medium.[8][13]
-
Staining: Remove the existing medium from the cells and add the Hoechst staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[8] The optimal time may vary by cell type.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye.[13]
-
Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging using a fluorescence microscope equipped with a UV excitation source (e.g., ~370 nm) and a blue emission filter (e.g., ~440 nm).
Protocol: Staining of Fixed Cells for Fluorescence Microscopy
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Washing: Wash cells twice with PBS.
-
Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes). Wash twice with PBS.
-
Staining Solution Preparation: Dilute a stock solution of this compound to a final working concentration of 0.5-2 µg/mL in PBS.[8][13]
-
Staining: Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[8][13]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.
Cell Cycle Analysis by Flow Cytometry
This compound staining intensity is directly proportional to DNA content, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[][5]
Protocol: Staining of Live Cells for DNA Content Analysis
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.[13]
-
Staining Solution: Resuspend the cells in a complete culture medium containing 1-10 µg/mL of this compound.[13][14] The optimal concentration should be determined empirically for the specific cell type.
-
Incubation: Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.[14]
-
Washing: Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes) and aspirate the supernatant.[13]
-
Final Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry, such as PBS or stain buffer.
-
Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet (405 nm) laser for excitation.[6][15] Collect the blue fluorescence emission to generate a DNA content histogram.
Apoptosis Detection
A key hallmark of apoptosis is chromatin condensation, leading to the formation of compact, pyknotic nuclei. These nuclei stain more brightly with this compound, allowing for the identification and quantification of apoptotic cells via microscopy.[1]
Cell Proliferation (BrdU Quenching)
This compound is effectively used in conjunction with Bromodeoxyuridine (BrdU) to monitor cell cycle progression. When BrdU, a thymidine analog, is incorporated into newly synthesized DNA, it deforms the minor groove.[1][6] This prevents optimal binding of this compound and quenches its fluorescence.[1][6][13] This phenomenon allows researchers to distinguish between cells that have and have not replicated their DNA during a BrdU pulse.
Advanced Applications
Recent studies have explored novel uses for Hoechst dyes beyond conventional DNA staining. Notably, this compound has been identified as a potential therapeutic agent in Alzheimer's disease research, where it has been shown to inhibit the formation of amyloid-beta (Aβ) fibrils with an IC50 of approximately 0.86 µM.[16][17]
Conclusion
This compound remains an indispensable tool in cell biology. Its cell permeability, specificity for DNA, and bright blue fluorescence make it a robust and versatile reagent for a multitude of applications, from basic nuclear visualization and cell cycle analysis to more advanced studies of cell proliferation and apoptosis. Its relatively low cytotoxicity is a significant advantage for experiments involving live cells. A thorough understanding of its spectral properties and adherence to optimized protocols are key to obtaining reliable and high-quality data in research and drug development settings.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubcompare.ai [pubcompare.ai]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [bdbiosciences.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. app.fluorofinder.com [app.fluorofinder.com]
- 12. apexbt.com [apexbt.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. This compound [bdbiosciences.com]
- 15. This compound *CAS 911004-45-0* | AAT Bioquest [aatbio.com]
- 16. Discovery of DNA dyes this compound and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Hoechst 34580: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hoechst 34580, a widely used blue fluorescent DNA stain. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Chemical Structure and Properties
This compound is a bis-benzimidazole derivative that belongs to the family of Hoechst dyes.[1][2] Its chemical structure is characterized by a planar polycyclic aromatic system, which is responsible for its fluorescent properties and DNA binding capabilities.
Chemical Structure:
References
An In-depth Technical Guide to the Mechanism of Action of Hoechst 34580 DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Hoechst 34580, a fluorescent dye widely used for DNA staining in various biological applications. The guide will delve into its binding mode to DNA, sequence specificity, and the resulting photophysical changes. Furthermore, it will detail the experimental protocols for key biophysical techniques used to characterize this interaction and present available quantitative data to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a member of the bisbenzimide family of fluorescent dyes, which also includes the more commonly studied Hoechst 33258 and Hoechst 33342.[1][2] These dyes are cell-permeant and exhibit a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[3] This property makes them invaluable tools for visualizing cell nuclei, studying chromatin structure, and assessing cell viability in both live and fixed cells.[3] Structurally, this compound is a bibenzimidazole derivative.
Mechanism of DNA Binding
This compound, like its counterparts, is a minor groove binder.[2][] It preferentially binds to Adenine-Thymine (AT)-rich regions of the DNA double helix.[3][] The binding is non-intercalative, meaning the dye fits snugly into the minor groove of the DNA without inserting itself between the base pairs.[2] This interaction is primarily driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The AT-rich preference is attributed to the narrower minor groove of these regions, which provides a better fit for the Hoechst molecule.[2]
Upon binding to DNA, the this compound molecule undergoes a conformational change, becoming more rigid and protected from non-radiative decay pathways that quench fluorescence in its unbound state in aqueous solution. This leads to a substantial enhancement of its fluorescence quantum yield, typically around 30-fold.[2][]
Spectroscopic Properties
The interaction of this compound with DNA can be monitored by changes in its spectroscopic properties.
| Property | Unbound this compound | DNA-Bound this compound | Reference |
| Excitation Maximum (λex) | ~350 nm | 380 nm | [3] |
| Emission Maximum (λem) | 510-540 nm | 438 nm | [3] |
| Fluorescence Enhancement | - | ~30-fold | [2][] |
Note: The exact spectral characteristics can be influenced by the solvent environment and the specific DNA sequence.
Quantitative Analysis of DNA Binding
While specific quantitative data for this compound is limited in the readily available scientific literature, data from the closely related and structurally similar Hoechst 33258 provides valuable insights into the binding affinity and thermodynamics. It is important to note that while the binding mechanism is similar, the exact values may differ for this compound.
One study reported an IC50 value of approximately 0.86 µM for this compound in the context of inhibiting amyloid-beta formation, a value that reflects its interaction with a peptide and not directly its DNA binding affinity.[5]
Binding Affinity of Hoechst 33258 to AT-rich DNA
| Parameter | Value | DNA Sequence | Method | Reference |
| Dissociation Constant (Kd) | 1-10 nM | AT-rich | Fluorescence Spectroscopy | [2] |
| Binding Constant (Kb) | 3.2 (±0.6) x 10⁸ M⁻¹ | d(CGCAAATTTGCG)₂ | Isothermal Titration Calorimetry | [6] |
Thermodynamic Parameters for Hoechst 33258 Binding to d(CGCAAATTTGCG)₂ at 25°C
| Parameter | Value | Unit | Reference |
| Enthalpy Change (ΔH) | +4.2 (±0.10) to +10.24 (±0.18) | kcal/mol | [6] |
| Change in Heat Capacity (ΔCp) | -330 (±50) | cal/mol·K | [6] |
The positive enthalpy change indicates that the binding of Hoechst 33258 to this specific DNA sequence is an endothermic process, driven by a favorable entropic contribution.[6]
Experimental Protocols & Workflows
Several biophysical techniques are employed to study the interaction of Hoechst dyes with DNA. Below are generalized protocols for some of these key experiments.
Fluorescence Spectroscopy
Fluorescence titration is a common method to determine the binding affinity (Kd).
Experimental Workflow for Fluorescence Titration
References
- 1. Kinetics of binding of Hoechst dyes to DNA studied by stopped-flow fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Discovery of DNA dyes this compound and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding of hoechst 33258 to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hoechst 34580 fluorescence excitation and emission spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of Hoechst 34580, a widely used nuclear counterstain. The following sections detail its spectral characteristics, protocols for its use, and a workflow for its application in cellular imaging.
Core Principles of this compound Fluorescence
This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (A-T) rich regions.[1] This binding event is crucial as it leads to a significant enhancement of the dye's fluorescence, making it an excellent tool for visualizing cell nuclei in both live and fixed cells.[1][2] The fluorescence intensity of this compound is also influenced by the pH of the solvent, with an increase in intensity observed at higher pH levels.[1]
Spectral Properties
The fluorescence excitation and emission spectra of this compound are key to its application. When bound to dsDNA, the dye exhibits a distinct spectral profile compared to its unbound state. This shift is fundamental to achieving a high signal-to-noise ratio in imaging experiments. A notable feature of this compound is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous in multicolor labeling experiments by minimizing spectral overlap.[1]
Quantitative Spectral Data
The following tables summarize the key quantitative data for this compound fluorescence.
| Parameter | DNA-Bound this compound | Unbound this compound | References |
| Excitation Maximum (λex) | 371 - 392 nm | ~350 nm | [][4][5][6] |
| Emission Maximum (λem) | 438 - 440 nm | 510 - 540 nm | [1][][4][5][7] |
| Fluorescence Lifetime (τ) | 1.3 ± 0.04 ns to 1.4 ± 0.05 ns | Not Reported | [8] |
Note: The fluorescence lifetime of DNA-bound this compound has been shown to increase with chromatin decompaction.[8]
Experimental Protocols
Accurate and reproducible results with this compound depend on appropriate experimental protocols. Below are methodologies for preparing the dye and staining cells for fluorescence analysis.
Preparation of this compound Stock Solution
-
Reconstitution: Bring the vial of lyophilized this compound powder and 1 mL of high-purity, sterile distilled water to room temperature.[9]
-
Dissolving: Add 1 mL of distilled water to the vial to yield a 1 mg/mL stock solution. Mix thoroughly until the dye is completely dissolved.[9] For a 20 mM stock solution, dissolve the appropriate mass of this compound in water.[10]
-
Storage: Store the stock solution at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[9] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Staining Protocol for Live Cells
-
Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µg/mL in complete cell culture medium.[9]
-
Incubation: Add the working solution to the cells and incubate at 37°C for 30-60 minutes. The optimal staining time may vary depending on the cell type.[9]
-
Washing (Optional): The cells can be analyzed without washing, but this may result in higher background fluorescence from the unbound dye.[9] To reduce background, aspirate the staining medium and wash the cells with a suitable buffer such as Phosphate-Buffered Saline (PBS) or Stain Buffer.[9]
-
Analysis: Proceed with immunofluorescence analysis using a fluorescence microscope or flow cytometer.
Staining Protocol for Fixed Cells
-
Fixation and Permeabilization: Fix and permeabilize the cells using a protocol appropriate for your experiment.
-
Working Solution: Dilute the this compound stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS immediately before use.[9]
-
Incubation: Add the working solution to the fixed and permeabilized cells and incubate for at least 15 minutes at room temperature.[9]
-
Analysis: The cells can be analyzed without a washing step. Proceed to immunofluorescence analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in using this compound for cellular analysis.
Caption: Workflow for this compound from preparation to analysis.
Caption: Binding mechanism and fluorescence of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. glpbio.com [glpbio.com]
- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. This compound, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [bdbiosciences.com]
- 10. This compound *20 mM solution in water* | AAT Bioquest [aatbio.com]
Technical Guide: Hoechst 34580 Permeability in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hoechst 34580, focusing on its permeability to live cells, mechanism of action, and practical applications in biological research. This document synthesizes key data and established protocols to serve as a detailed resource for laboratory use.
Core Concept: Live-Cell Permeability
This compound is a blue-emitting fluorescent dye that is permeable to the membranes of live cells, allowing for the staining and visualization of DNA within the nuclei of living cells.[1][2][3] While it can effectively penetrate live cells, its permeability is noted to be lower than that of the related compound, Hoechst 33342.[1] The higher lipophilicity of Hoechst 33342, due to an ethyl group, contributes to its enhanced cell permeability, making it the preferred choice for many live-cell staining applications.[4][]
However, this compound remains a valuable tool, particularly due to its lower cytotoxicity compared to other common nuclear stains like DAPI.[1] DAPI is generally considered semi-permeant to impermeant and provides inconsistent staining in live cells, whereas Hoechst dyes are reliable vital stains.[6][7] This lower toxicity ensures higher cell viability during and after the staining procedure, which is critical for experiments monitoring cellular processes over time.[1]
Mechanism of Action and Spectral Properties
This compound, a bisbenzimide derivative, functions by binding to the minor groove of double-stranded DNA (dsDNA).[1][] This binding shows a strong preference for adenine-thymine (AT)-rich sequences.[1][][8] Upon binding to dsDNA, the quantum yield of this compound fluorescence increases approximately 30-fold, resulting in a strong, localized blue signal within the nucleus and a high signal-to-noise ratio.[4][]
An important characteristic of this compound is the difference in fluorescence between its DNA-bound and unbound states. When bound to DNA, it has excitation/emission maxima of approximately 380/438 nm.[1][4] The unbound dye, however, fluoresces in the green range, between 510–540 nm.[1][8] This green fluorescence may become apparent if excessive dye concentrations are used or if washing steps are insufficient.[1][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and provides a comparison with related nuclear stains.
| Parameter | This compound | Hoechst 33342 | DAPI |
| Live Cell Permeability | Permeable (less than H33342)[1] | Highly Permeable[4][] | Semi- to Impermeant[6] |
| Toxicity | Low cytotoxicity[1][7] | Low cytotoxicity[9] | Higher toxicity than Hoechst dyes[1] |
| Ex/Em Max (Bound to DNA) | ~380 nm / ~438 nm[1][4] | ~351 nm / ~461 nm[8] | ~358 nm / ~461 nm |
| Ex/Em Max (Unbound) | ~510–540 nm (Green)[1][8] | ~510–540 nm (Green)[8] | Weak fluorescence |
| Live Cell Staining Conc. | 0.1–10 µg/mL[1] | 1-5 µg/mL[] | Not recommended for live cells[6] |
| Incubation Time (Live Cells) | 15–60 minutes[8][10] | 5-20 minutes[] | N/A |
| Binding Site | DNA Minor Groove (AT-rich)[1][] | DNA Minor Groove (AT-rich)[4] | DNA Minor Groove (AT-rich) |
Experimental Protocols
Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines.
Protocol 1: Staining Live Adherent Cells for Fluorescence Microscopy
This protocol is designed for cells grown on sterile coverslips or in imaging dishes.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Cell Staining:
-
Washing and Imaging:
Protocol 2: Staining Live Suspension Cells for Flow Cytometry
This protocol is for analyzing DNA content and cell cycle in a live-cell suspension.
-
Cell Preparation:
-
Stock and Working Solution:
-
Cell Staining:
-
Analysis:
-
After incubation, cells can be analyzed directly, though washing may reduce background fluorescence.[10]
-
If washing, pellet the cells by centrifugation (e.g., 400 g for 4 minutes), aspirate the supernatant, and resuspend in fresh medium or PBS.[2][8]
-
Analyze the cells on a flow cytometer using a UV or violet laser (e.g., 355 nm or 405 nm) for excitation and a blue emission filter (e.g., 450/50 bandpass).[10] Run samples at a low flow rate for optimal resolution of cell cycle peaks.[10]
-
Concluding Remarks and Selection Criteria
This compound is a proven, cell-permeant nuclear stain suitable for a variety of live-cell imaging and analysis applications. Its primary advantages are its ability to enter live cells and its relatively low cytotoxicity, ensuring minimal perturbation to cellular functions. While Hoechst 33342 offers superior permeability, this compound provides an excellent alternative, especially in multicolor experiments where its distinct spectral properties can be beneficial.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. This compound - FAQs [thermofisher.com]
- 7. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [bdbiosciences.com]
An In-Depth Technical Guide to the AT-Rich Region Selectivity of Hoechst 34580
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a vital tool in molecular and cellular biology. Belonging to the bisbenzimide family of dyes, it exhibits a strong binding preference for the minor groove of double-stranded DNA (dsDNA), with a pronounced selectivity for adenine-thymine (AT) rich regions.[1][2] This selective binding results in a significant enhancement of its fluorescence, making it an invaluable probe for visualizing cell nuclei, studying chromatin structure, and analyzing the cell cycle.[1][] This technical guide provides a comprehensive overview of the core principles governing the AT-rich region selectivity of this compound, including quantitative binding data, detailed experimental protocols for assessing this selectivity, and visualizations of relevant workflows.
Core Principle: Minor Groove Binding and AT-Selectivity
This compound, like its counterparts Hoechst 33258 and Hoechst 33342, is a non-intercalating DNA stain.[4] Its molecular structure allows it to fit snugly within the minor groove of the DNA double helix. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to guanine-cytosine (GC) rich stretches. This steric compatibility, coupled with favorable van der Waals interactions and hydrogen bonding opportunities, leads to a more stable and fluorescent complex in AT-rich domains.[4][5] While it can bind to all nucleic acids, the fluorescence enhancement is considerably greater in the presence of AT-rich dsDNA.[1]
Quantitative Binding Data
The binding affinity of Hoechst dyes to DNA is a critical parameter for their application. While specific binding constants for this compound are not as extensively documented as for Hoechst 33258, the available data and comparative studies indicate a similar high-affinity binding to AT-rich sequences. For context, Hoechst 33258 exhibits a high-affinity binding constant (K_d) in the nanomolar range (1–10 nM) for AT-rich sites.[4]
Table 1: Spectral Properties of this compound
| Property | Unbound Dye | DNA-Bound Dye |
| Excitation Maximum | ~350 nm | 380 nm[1] |
| Emission Maximum | 510–540 nm[1] | 438 nm[1] |
Note: The spectral properties of the DNA-bound dye can be influenced by the specific DNA sequence and local environment.
Experimental Protocols
Determining the AT-rich region selectivity of this compound involves techniques that can quantify its binding affinity to different DNA sequences. Below are detailed methodologies for two key experiments.
Fluorescence Titration Assay
This method measures the increase in fluorescence intensity of this compound upon binding to DNA. By titrating a fixed concentration of the dye with increasing concentrations of different DNA sequences (e.g., synthetic oligonucleotides rich in AT pairs versus those rich in GC pairs), one can determine the binding affinity (K_d).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Synthetic dsDNA oligonucleotides (e.g., poly(dA-dT)·poly(dA-dT) and poly(dG-dC)·poly(dG-dC))
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Prepare serial dilutions of the synthetic dsDNA oligonucleotides in the same binding buffer.
-
In a quartz cuvette, add the this compound working solution.
-
Measure the initial fluorescence intensity of the dye alone (Excitation: ~380 nm, Emission: ~438 nm).
-
Sequentially add small aliquots of the DNA solution to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each addition until no significant change in fluorescence is observed (saturation).
-
Repeat the titration for each different DNA sequence.
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.
DNA Footprinting
DNA footprinting is a technique used to identify the specific DNA sequence where a ligand binds. In the context of this compound, it can visually demonstrate the preferential binding to AT-rich regions.
Materials:
-
A DNA fragment of interest containing both AT-rich and GC-rich regions, end-labeled with a fluorescent dye (e.g., 6-FAM).[6]
-
This compound
-
DNase I
-
Binding buffer
-
Stop solution (e.g., containing EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel scanner
Procedure:
-
PCR amplify the DNA region of interest using a fluorescently labeled primer.[6] Purify the labeled DNA fragment.
-
Incubate the labeled DNA fragment with varying concentrations of this compound in the binding buffer to allow binding equilibrium to be reached.[6] A control reaction with no this compound should be included.
-
Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial digestion of the DNA. The regions where this compound is bound will be protected from cleavage.[7]
-
Stop the digestion by adding a stop solution.[7]
-
Purify the DNA fragments.
-
Denature the DNA fragments and separate them by size using denaturing PAGE.
-
Visualize the DNA fragments using a fluorescence gel scanner.
Data Analysis:
The lane corresponding to the control reaction (no this compound) will show a ladder of bands representing cleavage at all possible sites. In the lanes with this compound, regions of the ladder will be missing, creating a "footprint." This footprint indicates the DNA sequence that was protected by the bound dye. By comparing the footprint to a DNA sequencing ladder of the same fragment, the precise AT-rich binding sites can be identified.
Visualizations of Workflows and Logical Relationships
Cell Cycle Analysis Workflow
This compound is widely used for cell cycle analysis by flow cytometry due to its ability to stoichiometrically bind to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Caption: A simplified workflow for cell cycle analysis using this compound staining and flow cytometry.
ATAC-Seq Experimental Workflow
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique to map genome-wide chromatin accessibility. The AT-rich binding preference of dyes like this compound is relevant in the broader context of understanding chromatin states, where open chromatin is often associated with AT-rich regulatory regions. While not directly part of the core ATAC-seq protocol, Hoechst staining is frequently used for cell counting and viability assessment prior to the assay.
Caption: A high-level overview of the experimental workflow for ATAC-seq.
Logical Relationship of this compound Binding
This diagram illustrates the logical sequence of events and the basis for this compound's utility as a fluorescent DNA stain.
Caption: The logical progression from this compound binding to AT-rich DNA to detectable fluorescence.
Conclusion
The pronounced AT-rich region selectivity of this compound is a cornerstone of its widespread use in cellular and molecular biology. Understanding the principles of its minor groove binding, its quantitative binding characteristics, and the experimental methods to probe this selectivity is crucial for its effective application in research and drug development. The workflows presented here for cell cycle analysis and ATAC-seq highlight just two of the many areas where the unique properties of this compound provide invaluable insights into the complex world of the genome.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of DNA dyes this compound and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unbound Hoechst 34580: A Technical Guide to its Fluorescence Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescence characteristics of unbound Hoechst 34580, a widely used blue fluorescent dye. While renowned for its significant fluorescence enhancement upon binding to the minor groove of DNA, understanding the properties of the unbound state is crucial for accurate experimental design, minimizing background signal, and interpreting results. This document provides a comprehensive overview of its spectral properties, the influence of environmental factors, and detailed experimental protocols.
Core Fluorescence Properties of Unbound this compound
The fluorescence of this compound is highly sensitive to its environment. In its unbound state in aqueous solutions, its fluorescence is significantly lower compared to its DNA-bound state. This section summarizes the key quantitative characteristics of unbound this compound.
Spectral Characteristics
When not intercalated with DNA, this compound exhibits a broad emission spectrum in the green region. This green fluorescence from the unbound dye may be observed when excessive concentrations are used or when the sample is insufficiently washed.[1][2][3][4][5][6]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~380-392 nm | Inferred from the bound state; specific data for the unbound state is not readily available. The excitation spectrum is broad. |
| Emission Maximum (λem) | 510 - 540 nm | This broad emission in the green spectrum is characteristic of the unbound dye in aqueous solution.[1][2][3][4][5][6][7] |
| Stokes Shift | >130 nm | The significant separation between the excitation and emission peaks makes it suitable for multicolor imaging experiments.[2] |
| Fluorescence Lifetime (τ) | Not available | Data for the fluorescence lifetime of unbound this compound is not readily available in the literature. For comparison, the lifetime of the DNA-bound form is approximately 1.3-1.4 ns.[8] |
| Quantum Yield (ΦF) | Low (pH-dependent) | Specific quantum yield for unbound this compound is not specified. However, for the related Hoechst 33258 and 33342 dyes in aqueous solution, the quantum yield is highly pH-dependent, decreasing from a maximum of 0.4 at pH 5 to 0.02 at pH 8. |
Environmental Factors Influencing Fluorescence
The fluorescence intensity and spectral characteristics of unbound this compound are significantly influenced by its local environment. Key factors include pH and solvent polarity.
Effect of pH
The fluorescence of Hoechst dyes is highly dependent on the pH of the solvent. The protonation state of the molecule's nitrogen atoms in the piperazinyl and benzimidazole rings can alter the electronic structure and, consequently, the fluorescence properties.[9]
| pH Condition | Effect on Unbound Hoechst Dyes |
| Increasing pH | For Hoechst dyes in general, fluorescence intensity tends to increase with pH when bound to DNA.[2][5] In the presence of membranes, a more efficient partitioning of the deprotonated, less charged form of Hoechst 33342 into the lipid environment leads to increased fluorescence at higher pH.[9] |
| Decreasing pH (Acidic) | For the related unbound Hoechst 33258, lowering the pH from 7 to 4.5 results in a significant increase in fluorescence yield and a red-shift of the emission spectrum by approximately 22 nm.[10][11] For Hoechst 33342 in solution, the fluorescence quantum yield is considerably higher at pH 5.0 than at pH 8.0.[9] |
Effect of Solvent Polarity
The polarity of the solvent can influence the fluorescence of Hoechst dyes by affecting the energy levels of the excited state.[12][13] While specific data for unbound this compound across a range of solvents is limited, the general principles of solvatochromism apply. Changes in solvent can affect the fluorescence anisotropy, intensity, and emission maximum.[14]
Experimental Protocols
Accurate measurement of unbound this compound fluorescence requires careful sample preparation and handling. The following are generalized protocols for solution preparation and cell staining.
Preparation of this compound Stock Solution
-
Dissolving the Dye : Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1 to 10 mg/mL.
-
Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Staining Protocol for Live Cells (for background assessment)
This protocol is intended to measure the background fluorescence from unbound dye.
-
Cell Culture : Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Working Solution : Prepare a working solution of this compound by diluting the stock solution in a buffered salt solution or culture medium to the final desired concentration (typically 0.1–10 µg/mL).
-
Incubation : Replace the culture medium with the staining solution and incubate for 15-60 minutes at 37°C, protected from light.
-
Imaging (No Wash) : To assess the fluorescence of the unbound dye, image the cells directly in the staining solution.
-
Imaging (With Wash) : For comparison, and to visualize nuclear staining, aspirate the staining solution, wash the cells two to three times with fresh buffer or medium, and then image.
Measuring Fluorescence in Solution
To characterize the fluorescence of unbound this compound in a cell-free environment:
-
Prepare a Dilution Series : Dilute the this compound stock solution in the desired solvent (e.g., phosphate-buffered saline at various pH values) to a range of concentrations.
-
Spectrofluorometer Setup : Use a calibrated spectrofluorometer. Set the excitation wavelength (e.g., 380 nm) and scan the emission spectrum from approximately 400 nm to 700 nm to capture the full emission profile of the unbound dye.
-
Quantum Yield Measurement : Determine the quantum yield relatively by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield at the same excitation wavelength.[15]
-
Lifetime Measurement : Fluorescence lifetime can be measured using techniques like time-correlated single-photon counting (TCSPC).[16]
Conclusion
The fluorescence of unbound this compound is characterized by a broad emission in the green spectrum (510-540 nm) and is highly sensitive to environmental factors, particularly pH. While its quantum yield is low compared to the DNA-bound state, its presence can contribute to background fluorescence, especially at high concentrations or in acidic environments. A thorough understanding of these characteristics is essential for optimizing staining protocols, accurately quantifying DNA, and minimizing artifacts in fluorescence microscopy and flow cytometry applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. apexbt.com [apexbt.com]
- 8. Application of Fluorescence Lifetime Imaging Microscopy of DNA Binding Dyes to Assess Radiation-Induced Chromatin Compaction Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Fluorescence anisotropy studies on the Hoechst 33258-DNA interaction: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. users.ox.ac.uk [users.ox.ac.uk]
The Hoechst Dyes: A Technical Guide to a Cornerstone of Cellular and Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of Hoechst dyes, a family of fluorescent stains integral to a wide array of biological research. This document details their chemical properties, mechanism of action, and practical applications, offering standardized protocols and quantitative data to support experimental design and execution.
Introduction: The Advent of a Fluorescent Workhorse
In the 1970s, the German company Hoechst AG developed a series of bisbenzimide dyes that would revolutionize cell biology[1][2]. These compounds, most notably Hoechst 33258, Hoechst 33342, and Hoechst 34580, exhibit a remarkable ability to bind to DNA and emit a bright blue fluorescence upon excitation with ultraviolet (UV) light[1][3]. This property has made them indispensable tools for visualizing cell nuclei, analyzing the cell cycle, and detecting apoptosis, among other applications. Their cell-permeant nature, particularly that of Hoechst 33342, allows for the staining of both live and fixed cells, offering a versatile solution for a multitude of experimental needs[4][5].
Chemical Properties and Variants
The Hoechst dyes are structurally related, differing primarily in substitutions that influence their permeability and spectral properties. The core structure is a bisbenzimidazole, which is responsible for its DNA binding and fluorescent characteristics.
-
Hoechst 33258: As one of the most commonly used variants, it is effective for staining fixed cells and tissues. Its phenolic hydroxyl group also provides a convenient site for chemical modification and conjugation to other molecules[2].
-
Hoechst 33342: Characterized by the presence of a lipophilic ethyl group, this variant exhibits enhanced cell membrane permeability, making it the preferred choice for staining living cells[1][4][6].
-
This compound: This variant contains a dimethylamine group in place of the phenol, resulting in a shift in its emission spectrum to a longer wavelength (around 490 nm)[1][4].
Mechanism of Action and Fluorescence
The fluorescence of Hoechst dyes is intrinsically linked to their interaction with DNA. In aqueous solution, the dyes exhibit minimal fluorescence. However, upon binding to the minor groove of double-stranded DNA, their fluorescence quantum yield increases dramatically, by approximately 30-fold[1][2]. This enhancement is attributed to the rigidization of the dye molecule and its protection from non-radiative decay pathways upon binding[1].
Hoechst dyes show a strong preference for binding to AT-rich regions of the DNA minor groove[1][3][6][7]. For Hoechst 33258, two distinct binding modes have been characterized: a high-affinity (Kd ≈ 1–10 nM) specific binding within the minor groove and a lower-affinity (Kd ≈ 1000 nM) non-specific association with the DNA sugar-phosphate backbone[1][7].
Quantitative Data
The spectral and photophysical properties of the common Hoechst dyes are summarized in the table below. It is important to note that these values, particularly the emission maxima, can vary slightly depending on the solvent, DNA concentration, and instrumentation.
| Property | Hoechst 33258 | Hoechst 33342 | This compound |
| Excitation Maximum (λex) | ~352 nm | ~350-361 nm | ~371-392 nm |
| Emission Maximum (λem) | ~461 nm | ~461-497 nm | ~438-440 nm |
| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | ~47,000 cm⁻¹M⁻¹ | Not readily available |
| Quantum Yield (Φ) | 0.034 (in water) | Not readily available | Not readily available |
| DNA Binding Affinity (Kd) | 1-10 nM (high affinity) | Not readily available | Not readily available |
Experimental Protocols
The following protocols provide a starting point for the use of Hoechst dyes in common applications. Optimization may be required depending on the cell type, experimental conditions, and instrumentation.
Preparation of Stock Solution
-
Dissolve solid Hoechst dye in high-quality dimethyl sulfoxide (DMSO) or deionized water to a stock concentration of 1 to 10 mg/mL[6].
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Staining of Live Cells for Fluorescence Microscopy
This protocol is optimized for Hoechst 33342 due to its higher cell permeability.
-
Culture cells on coverslips or in imaging-compatible plates.
-
Prepare a working solution of Hoechst 33342 at a concentration of 1-5 µg/mL in pre-warmed cell culture medium[6].
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 5-20 minutes at 37°C, protected from light[6].
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.
-
Image the cells immediately using a fluorescence microscope with a standard DAPI filter set.
Staining of Fixed Cells for Fluorescence Microscopy
-
Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilize cells if required for intracellular antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Prepare a working solution of Hoechst 33258 or 33342 at a concentration of 1-2 µg/mL in PBS[3].
-
Incubate the fixed cells with the staining solution for 5-15 minutes at room temperature, protected from light[8].
-
Wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content in live cells using Hoechst 33342.
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Add Hoechst 33342 to the cell suspension to a final concentration of 1-10 µg/mL[1].
-
Incubate the cells for 30-90 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type[1].
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation. Collect the blue fluorescence emission.
-
Gate on single cells and generate a histogram of fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Advanced Applications and Conjugates
The utility of Hoechst dyes extends beyond simple nuclear counterstaining. Their high affinity for DNA makes them excellent targeting moieties.
-
SiR-Hoechst: A conjugate of Hoechst and the far-red fluorescent dye silicon-rhodamine (SiR), this probe allows for super-resolution imaging of DNA using techniques like Stimulated Emission Depletion (STED) microscopy with reduced phototoxicity[1][4].
-
Drug Delivery: The DNA-targeting properties of Hoechst dyes have been exploited to deliver drugs specifically to the nucleus.
-
Apoptosis Detection: The condensed and fragmented chromatin of apoptotic cells can be readily identified by the intense and punctate staining pattern of Hoechst dyes.
Safety Considerations
Because Hoechst dyes bind to DNA, they are potential mutagens and should be handled with care. Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling the dyes and their solutions. All waste should be disposed of in accordance with institutional guidelines for chemical waste.
Conclusion
The discovery and development of Hoechst dyes have provided an invaluable set of tools for researchers in the life sciences. Their robust and specific DNA staining capabilities, coupled with their versatility in staining both live and fixed cells, have solidified their place as a fundamental technique in cellular and molecular biology. As research continues to advance, the core principles of Hoechst dye chemistry are being leveraged to create novel probes and therapeutics, ensuring their continued relevance in scientific discovery.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 8. interchim.fr [interchim.fr]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Hoechst 34580: Solubility and Stock Solution Preparation
This compound is a cell-permeable, blue-emitting fluorescent dye that is a cornerstone in cellular and molecular biology for visualizing cell nuclei and DNA.[1][2] As a member of the bis-benzimide family of stains, it binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[2][3] This binding event significantly enhances its fluorescence, making it an invaluable tool for a variety of applications, including fluorescence microscopy, cell cycle analysis via flow cytometry, and the identification of apoptotic cells by observing condensed, pycnotic nuclei.[2][4][5]
Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, which improves the viability of stained cells in live-cell imaging experiments.[2][3] This guide provides a comprehensive overview of the technical data and protocols required for the effective use of this compound.
Core Properties and Specifications
A summary of the key physicochemical and spectral properties of this compound is presented below. Note that the molecular weight can vary depending on whether it is in its base form or as a salt (e.g., trihydrochloride).[6]
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₉N₇ | [1][7] |
| Molecular Weight | 451.57 g/mol | [1][7][8] |
| CAS Number | 23555-00-2 | [1][7][8] |
| Excitation Max (DNA-bound) | ~380 nm | [2] |
| Emission Max (DNA-bound) | ~438 nm | [2] |
| Unbound Dye Emission | 510-540 nm | [2][3] |
Solubility Data
This compound exhibits varying solubility across common laboratory solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution.
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| Water | 86-90 mg/mL | ~190.44 - 199.3 mM | [1][8] |
| DMSO | ≥ 5 mg/mL | ≥ 11.07 mM | [1][8] |
| Ethanol | Insoluble | N/A | [1][8] |
Note: Solubility can be affected by factors such as the purity of the dye, temperature, and the specific batch. Some suppliers note that hygroscopic DMSO can impact solubility and recommend using a newly opened bottle.[9]
Experimental Protocols
Stock Solution Preparation
Proper preparation of a stock solution is the first step to reliable and reproducible staining. The two most common solvents are DMSO and distilled water. Stock solutions should be stored protected from light.[1][9]
Protocol 1A: DMSO-Based Stock Solution (e.g., 10 mg/mL)
-
Preparation : Bring the vial of powdered this compound and a new vial of high-purity DMSO to room temperature.
-
Reconstitution : To prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound powder.
-
Dissolution : Mix thoroughly by vortexing. If solubility issues arise, sonication may be required to ensure the dye dissolves completely.[4]
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[9][10]
Protocol 1B: Water-Based Stock Solution (e.g., 1 mg/mL)
-
Preparation : Bring the vial of powdered this compound and distilled water to room temperature.
-
Reconstitution : To prepare a 1 mg/mL stock, add 1 mL of distilled water to 1 mg of the dye.[11]
-
Dissolution : Mix well until the dye is fully dissolved.[11][12]
-
Storage : Store the reconstituted aqueous solution in small aliquots at ≤ -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[11][13]
Stock Solution Preparation Table
To aid in preparing stock solutions of different concentrations, the following table provides required volumes.
| Desired Concentration | Mass of this compound (MW = 451.57) | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.21 mL | 11.07 mL | 22.15 mL | | 5 mM | 0.44 mL | 2.21 mL | 4.43 mL | | 10 mM | 0.22 mL | 1.11 mL | 2.21 mL | (Calculations based on data from multiple suppliers.[1][8])
Working Solution and Cell Staining
The stock solution must be diluted to a working concentration in an appropriate buffer (like PBS) or cell culture medium. The optimal concentration and incubation time are cell-type dependent and should be optimized.[1][12]
Protocol 2A: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Culture : Grow adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Prepare Working Solution : Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in serum-free medium or PBS.[11][14]
-
Staining : Remove the culture medium and add enough working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.[1][11][14]
-
Washing : Aspirate the staining solution and wash the cells twice with PBS or medium.[1][4]
-
Imaging : Mount the coverslip and view using a fluorescence microscope with appropriate filters for blue fluorescence.
Protocol 2B: Staining of Suspension Cells for Flow Cytometry
-
Cell Preparation : Obtain a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL.[9]
-
Prepare Working Solution : Dilute the Hoechst stock solution to a final concentration of 1-10 µg/mL in complete medium.[11][12]
-
Staining : Add the working solution directly to the cell suspension and incubate for 15-60 minutes at 37°C.[12][13]
-
Washing (Optional) : Cells can be analyzed without washing, but this may increase background fluorescence.[11] For cleaner results, centrifuge the cells (e.g., 400 x g for 4 minutes), discard the supernatant, and resuspend in fresh buffer.[1][9]
-
Analysis : Analyze the stained cells on a flow cytometer using a violet laser for excitation.
Visualizations
Mechanism of Action
This compound is a minor groove-binding agent. Its fluorescence is weak when it is free in solution but is significantly amplified upon binding to the A-T rich regions of double-stranded DNA.
Caption: Mechanism of this compound binding to DNA.
Experimental Workflow
The general workflow for using this compound, from stock preparation to final analysis, follows a clear and logical sequence.
Caption: Workflow for this compound stock preparation and cell staining.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]
- 6. scbt.com [scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [bdbiosciences.com]
- 12. This compound [bdbiosciences.com]
- 13. This compound [bdbiosciences.com]
- 14. lumiprobe.com [lumiprobe.com]
Safety and handling precautions for Hoechst 34580
An In-depth Technical Guide to the Safety and Handling of Hoechst 34580
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical data for this compound, a fluorescent, cell-permeable DNA stain. It is intended to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) classify this compound as not a hazardous substance, it is crucial to note that Hoechst stains are generally considered to be known mutagens and should be handled with appropriate care[1][2]. Due to its ability to bind DNA, it should be treated as a potential mutagen and carcinogen. All laboratory personnel should adhere to strict safety protocols to minimize exposure.
1.1 Personal Protective Equipment (PPE) When handling this compound in either powder or solution form, the following PPE is mandatory[3]:
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols[1][3]. If exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn[3].
1.2 First Aid Measures In case of exposure, follow these procedures immediately[1]:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Chemical and Physical Properties
This compound is a bisbenzimide derivative that exhibits enhanced blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for AT-rich regions[4][5]. Discrepancies in reported molecular weights and CAS numbers are typically due to the compound being supplied in different salt forms (e.g., tetrahydrochloride salt)[1].
| Property | Value | Source(s) |
| Synonyms | HOE 34580, Proamine | [6] |
| Appearance | Solid, Dark yellow powder | [7][8] |
| Molecular Weight | 451.57 g/mol | [7][9] |
| 597.41 g/mol (tetrahydrochloride) | [1] | |
| 560.95 g/mol | [3][8] | |
| CAS Number | 23555-00-2 | [6][9] |
| 911004-45-0 | [3][8] | |
| Fluorescence (DNA-bound) | Excitation: 380-392 nm | [4][6] |
| Emission: 438-440 nm | [4][6] | |
| Fluorescence (Unbound) | Emission: 510-540 nm | [4] |
| Solubility (25°C) | Water: 90 mg/mL (199.3 mM) | [9] |
| DMSO: 5 mg/mL (11.07 mM) | [9] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Conditions | Stability | Source(s) |
| Dry Powder | ≤ -20°C | Desiccated, protected from light | At least 12 months | [2][10] |
| Stock Solution | 2-6°C | Protected from light | 1-3 months | [6] |
| Stock Solution (Aliquots) | ≤ -20°C | Protected from light, avoid repeated freeze-thaw cycles | At least 6 months | [5][9][10] |
Handling Precautions:
-
Always handle the compound in a designated area, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols[1].
-
Protect all forms of the dye from light to prevent photobleaching[6].
Experimental Protocols
The following protocols are provided as guidelines and should be optimized for specific cell types and experimental conditions.
4.1 Stock Solution Preparation
-
To create a 10 mg/mL stock solution, dissolve 100 mg of this compound powder in 10 mL of high-quality dimethyl sulfoxide (DMSO)[6]. Alternatively, a 1 mg/mL stock can be made by dissolving the powder in distilled water[10].
-
The dye has poor solubility; sonicate the vial as necessary to ensure it is fully dissolved[6].
-
Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.
4.2 Staining Protocol for Live Cells
-
Culture cells to the desired confluency in an appropriate medium.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in complete cell culture medium[10].
-
Remove the existing medium from the cells and add the Hoechst working solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time is cell-type dependent and should be determined empirically[10].
-
(Optional) To reduce background fluorescence from unbound dye, aspirate the staining solution and wash the cells with fresh medium or phosphate-buffered saline (PBS)[10].
-
Proceed with analysis via fluorescence microscopy or flow cytometry.
4.3 Staining Protocol for Fixed Cells
-
Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature)[].
-
Wash the cells twice with PBS to remove the fixative[].
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS[10].
-
Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light[10][].
-
Wash the cells 2-3 times with PBS to remove unbound dye[].
-
Mount the coverslip or proceed with analysis.
4.4 Spill and Decontamination Procedure
-
Absorb any spilled solution with an inert, liquid-binding material (e.g., diatomite)[1].
-
Decontaminate the affected surfaces by scrubbing with alcohol[1].
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations[2].
Mechanism of Action and Visualization
5.1 DNA Staining this compound is a cell-permeant dye that binds to the minor groove of DNA[4]. This binding is preferential for adenine-thymine (A-T) rich sequences and results in a significant enhancement of its fluorescence, making it an excellent nuclear counterstain for visualizing cell nuclei and condensed chromatin in apoptotic cells[4][6].
5.2 Amyloid Beta (Aβ) Inhibition Recent studies have identified this compound as a potent inhibitor of amyloid beta (Aβ) fibril formation, with a reported IC50 of 0.86 μM[9][12]. This suggests a potential therapeutic application in Alzheimer's disease research by preventing the aggregation of Aβ peptides into neurotoxic plaques[12].
Diagrams
Caption: General laboratory workflow for safely handling this compound.
Caption: Mechanism of this compound as a fluorescent DNA stain.
Caption: Inhibitory effect of this compound on Amyloid Beta (Aβ) aggregation.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound - CAS-Number 911004-45-0 - Order from Chemodex [chemodex.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound [bdbiosciences.com]
- 12. Discovery of DNA dyes this compound and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hoechst 34580 Staining of Fixed Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in fixed mammalian cells.[1][2][3] This bisbenzimide dye selectively binds to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][4][] Upon binding to dsDNA, the fluorescence intensity of this compound is significantly enhanced, providing a high signal-to-noise ratio for clear visualization of nuclei.[][6] Its spectral properties, including a considerable Stokes shift, make it an ideal candidate for multicolor imaging experiments with minimal spectral overlap with other common fluorophores.[1][6] this compound is widely used in fluorescence microscopy and flow cytometry for applications such as cell cycle analysis, apoptosis detection, and chromosome staining.[1][2][7]
Quantitative Data Summary
The spectral and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~371-380 nm | [1][8][9][10] |
| Emission Maximum (DNA-bound) | ~437-440 nm | [2][7][9][10] |
| Excitation Maximum (Unbound) | Not specified | |
| Emission Maximum (Unbound) | ~510-540 nm | [1][8] |
| Molecular Weight | 451.57 g/mol | [2] |
| Common Solvents for Stock Solution | DMSO or distilled water | [2][8][11] |
Experimental Protocols
1. Preparation of Stock Solution
Proper preparation of the this compound stock solution is critical for consistent and reliable staining.
-
Reconstitution: Dissolve this compound powder in high-quality dimethyl sulfoxide (DMSO) or distilled water to a final concentration of 1 to 10 mg/mL.[2][8] Sonication can be used to aid dissolution if necessary, as the dye may have poor solubility.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8][11] The stock solution in water is stable for at least 6 months when refrigerated.[12]
2. Staining Protocol for Fixed Mammalian Cells for Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips or in culture plates.
-
Cell Culture and Fixation:
-
Culture mammalian cells on sterile coverslips or appropriate imaging plates to the desired confluency.
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]
-
Wash the cells twice with PBS for 5 minutes each to remove residual fixative.[11]
-
-
Permeabilization (Optional but Recommended):
-
For optimal staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[8][13] The optimal concentration may vary depending on the cell type and should be determined experimentally.[8]
-
Add the staining solution to the fixed and permeabilized cells, ensuring complete coverage.
-
Incubate for 5-15 minutes at room temperature, protected from light.[2][8]
-
-
Washing and Mounting:
-
Imaging:
3. Staining Protocol for Fixed Cells for DNA Content Analysis by Flow Cytometry
This protocol is designed for analyzing the DNA content of a cell population.
-
Cell Preparation and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Diagrams
Caption: Workflow for this compound staining of fixed adherent cells.
Caption: Logical relationship of this compound binding and fluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 7. This compound [bdbiosciences.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. This compound [bdbiosciences.com]
Application Notes and Protocols for Live Cell Imaging with Hoechst 34580 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for visualizing the nuclei of live and fixed cells.[1][2] This bisbenzimide compound binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][][4][5] Upon binding to dsDNA, the fluorescence of this compound is significantly enhanced, providing a high signal-to-noise ratio for clear nuclear imaging.[2][] Its ability to enter living cells makes it particularly valuable for dynamic studies of cellular processes. Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, ensuring better cell viability during live-cell imaging experiments.[1][6][7]
This document provides detailed application notes and protocols for the use of this compound in live cell fluorescence microscopy, with a focus on providing clear, actionable guidance for researchers in academic and drug development settings.
Properties of this compound
This compound exhibits distinct spectral properties that are crucial for designing fluorescence microscopy experiments. The dye is excited by ultraviolet (UV) and violet light and emits blue fluorescence. It is important to note that the unbound dye has a different emission spectrum, and its fluorescence intensity is considerably lower than when it is bound to DNA.[1][6] The fluorescence intensity of this compound is also influenced by the pH of the solvent, with an increase in fluorescence at higher pH levels.[1][4][5][6]
Quantitative Data Summary
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~371-392 nm | [8][9][10] |
| Emission Maximum (DNA-bound) | ~438-440 nm | [1][8][9][10] |
| Excitation Maximum (Unbound) | Not specified in search results | |
| Emission Maximum (Unbound) | ~510-540 nm | [1][6] |
| Molecular Weight | 560.96 g/mol | [11] |
| Commonly Used Concentration | 0.1-10 µg/mL | [1][6] |
Applications in Live Cell Imaging
This compound is a versatile tool for a variety of live-cell imaging applications, including:
-
Nuclear Counterstaining: Its primary use is to visualize the nucleus, providing a reference for the location of other fluorescently labeled proteins or cellular structures in multi-color imaging experiments.
-
Cell Counting and Proliferation Assays: The clear nuclear staining allows for accurate automated or manual cell counting.
-
Cell Cycle Analysis: In conjunction with other markers, this compound can be used to assess DNA content and distinguish between different phases of the cell cycle.[1][]
-
Apoptosis Detection: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei.[1][10]
-
High-Content Screening (HCS): Its utility in automated imaging makes it suitable for HCS applications in drug discovery to assess cytotoxicity or other cellular phenotypes.[12]
Experimental Protocols
1. Preparation of this compound Stock Solution
A concentrated stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO) or deionized water and then diluted to the final working concentration.
-
Reconstitution: Dissolve the this compound powder in high-quality, anhydrous DMSO to create a stock solution of 1 to 10 mg/mL.[10] Some protocols also suggest using distilled water.[13][14]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at ≤-20°C, protected from light.[4][5][13] The reconstituted dye is stable for at least 6 months when stored correctly.
2. Live Cell Staining Protocol for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent or suspension cells. The optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.
-
Cell Preparation:
-
For adherent cells, plate them on glass-bottom dishes or chamber slides suitable for microscopy and allow them to attach and grow to the desired confluency.
-
For suspension cells, they can be stained in tubes and then transferred to a suitable imaging chamber.
-
-
Preparation of Staining Solution:
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[13] The optimal incubation time is cell-type dependent.[13]
-
Optional Wash: To reduce background fluorescence from unbound dye, you can remove the staining solution and wash the cells once or twice with a pre-warmed imaging medium (e.g., phenol red-free medium).[4][10][14][15] However, imaging can also be performed directly in the staining solution.[10]
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Imaging:
-
Proceed with imaging using a fluorescence microscope equipped with a suitable filter set for DAPI or Hoechst dyes (e.g., excitation filter ~350-380 nm, emission filter ~420-460 nm).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity to the live cells.
-
Quantitative Parameters for Live Cell Staining
| Parameter | Recommended Range |
| Working Concentration | 1 - 5 µg/mL |
| Incubation Time | 15 - 60 minutes |
| Incubation Temperature | 37°C |
Diagrams
Caption: Workflow for live cell imaging with this compound.
Caption: Logic for identifying apoptosis with this compound.
Considerations and Troubleshooting
-
Phototoxicity: Hoechst dyes, like many fluorescent probes, can be phototoxic to cells, especially with prolonged exposure to UV light. To minimize this, use the lowest possible excitation intensity and exposure times. Time-lapse experiments should be carefully designed to limit light exposure.
-
Cytotoxicity: While less toxic than DAPI, high concentrations of this compound or prolonged incubation can still affect cell viability and function.[7] It is crucial to determine the lowest effective concentration for your specific cell type and application.
-
Background Fluorescence: If high background is observed, consider washing the cells after staining or reducing the dye concentration. Unbound this compound can fluoresce in the green spectrum (510-540 nm), which might interfere with other fluorophores if not properly washed.[1][6]
-
Cell Permeability: this compound is generally cell-permeant, but the efficiency of uptake can vary between cell types.[1] Optimization of incubation time may be necessary.
-
Quenching by BrdU: this compound fluorescence is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA.[1] This property can be exploited for cell cycle analysis but should be considered if BrdU is used in the experimental design.
Conclusion
This compound is a reliable and versatile fluorescent dye for nuclear staining in live-cell imaging. Its ease of use, high affinity for DNA, and relatively low cytotoxicity make it an indispensable tool in modern cell biology and drug discovery. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize this compound to obtain high-quality fluorescence microscopy data from living cells.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. glpbio.com [glpbio.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound [bdbiosciences.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. selleckchem.com [selleckchem.com]
Optimal Concentration of Hoechst 34580 for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Hoechst 34580, a cell-permeant, blue-emitting fluorescent dye, for nuclear staining in flow cytometry. This compound binds preferentially to adenine-thymine (AT)-rich regions of double-stranded DNA in the minor groove.[1][2] This document outlines optimal concentrations, staining procedures for live and fixed cells, and key experimental considerations to ensure high-quality data for applications such as cell cycle analysis and apoptosis detection.
Spectral Properties
This compound is characterized by a large Stokes shift, which is advantageous for multicolor fluorescence experiments.[1] When bound to DNA, its spectral properties are as follows:
| Parameter | Wavelength (nm) |
| Excitation Maximum | 371 - 380[1][3][4] |
| Emission Maximum | 438 - 440[1][3][4] |
Unbound dye has a broader emission spectrum in the 510–540 nm range, and its fluorescence intensity is pH-dependent.[1] Excessive dye concentration or insufficient washing can lead to the observation of this green fluorescence from the unbound dye.[1]
Recommended Staining Concentrations
The optimal concentration of this compound is dependent on whether the cells are live or fixed and can vary by cell type.[2][5] Titration of the dye is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[2][6]
| Cell State | Application | Recommended Concentration (µg/mL) |
| Live Cells | Nuclear Visualization | 1 - 5[5] |
| Live Cells | DNA Content Analysis | 1 - 10[2] |
| Fixed Cells | Nuclear Visualization | 0.5 - 2[5] |
| Fixed Cells | DNA Content Analysis | 0.2 - 2[2] |
For live cells, a concentration of 1 µg/mL is often recommended to minimize cytotoxicity and ensure high cell viability.[7]
Experimental Protocols
Stock Solution Preparation
-
Bring the lyophilized this compound and 1 mL of distilled water to room temperature.
-
Add 1 mL of distilled water to the vial to create a 1 mg/mL stock solution.
-
Mix thoroughly until the dye is completely dissolved.[5]
-
Store the stock solution in small aliquots at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[5]
Staining of Live Cells for DNA Content Analysis
This protocol is suitable for analyzing the cell cycle distribution of a live cell population.
Live cell staining workflow for DNA content analysis.
-
Obtain a single-cell suspension.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete cell culture medium containing 1-10 µg/mL of this compound. Alternatively, the dye can be added directly to the cell culture if the density does not exceed 1 x 10^6 cells/mL.
-
Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time is cell-type dependent.
-
(Optional) Pellet the cells by centrifugation and wash with 1x PBS or a suitable stain buffer to reduce background fluorescence from unbound dye.[5]
-
Resuspend the cells in 1x PBS or stain buffer for analysis.
-
Analyze the samples on a flow cytometer using a low flow rate for optimal resolution of cell cycle phases.[5]
Staining of Fixed Cells for DNA Content Analysis
Fixation is useful when combining nuclear staining with intracellular antibody staining or when samples need to be stored before analysis.
Fixed cell staining workflow for DNA content analysis.
-
Prepare a single-cell suspension.
-
Fix the cells by resuspending them in 70-80% ice-cold ethanol and incubating on ice for at least 30 minutes.[2]
-
Wash the cells once with 1x PBS.[2]
-
Prepare a staining solution of 0.2-2 µg/mL this compound in 1x PBS.[2]
-
Resuspend the fixed cells in the staining solution at a density of 1-2 x 10^6 cells/mL.
-
Incubate at room temperature for at least 15 minutes.[5]
-
Analyze the samples on a flow cytometer. A washing step is not necessary before analysis.[2][5] Use a low flow rate for best results.[5]
Important Considerations
-
Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types.[2][5] It is crucial to optimize these parameters for each new cell line.
-
BrdU Quenching: this compound fluorescence is quenched by bromodeoxyuridine (BrdU).[1][2] This property can be utilized to study cell cycle progression but must be considered if BrdU is incorporated into the experimental design.
-
Dye Efflux: Some cell types, particularly stem cells and drug-resistant cell lines, may actively pump Hoechst dyes out of the cell, leading to poor staining.[8] In such cases, fixation and permeabilization may be necessary to achieve adequate nuclear staining.[8]
-
Flow Rate: For DNA content and cell cycle analysis, using a low flow rate during acquisition is critical to obtain sharp peaks and low coefficients of variation (CVs).[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal | Insufficient dye concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
| Dye efflux by cells. | Consider fixing and permeabilizing the cells before staining.[8] | |
| High background fluorescence | Excessive dye concentration. | Reduce the concentration of this compound. |
| Insufficient washing (for live cells). | Include a wash step after incubation to remove unbound dye.[5] | |
| Broad G1/G2 peaks in cell cycle analysis | High flow rate during acquisition. | Use a low flow rate on the flow cytometer.[5] |
| Cell clumps. | Ensure a single-cell suspension is prepared before staining and analysis. |
By following these protocols and considering the key experimental factors, researchers can effectively utilize this compound for accurate and reproducible nuclear analysis by flow cytometry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound [bdbiosciences.com]
- 6. This compound [bdbiosciences.com]
- 7. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Apoptosis Detection Using Hoechst 34580
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Hoechst 34580, a cell-permeant, blue-fluorescent DNA stain, for the detection and analysis of apoptosis. This document outlines the mechanism of action, key applications, and detailed protocols for fluorescence microscopy and flow cytometry.
Introduction to this compound
This compound is a bisbenzimide dye that specifically binds to the minor groove of adenine-thymine (AT)-rich regions of double-stranded DNA.[1][] Upon binding to DNA, its fluorescence emission undergoes a significant enhancement, making it an excellent probe for visualizing nuclear DNA.[][3] A key characteristic of apoptotic cells is chromatin condensation (pyknosis), which leads to a more compact and intensely fluorescent nucleus when stained with this compound.[1][4][5] This feature allows for the straightforward identification and quantification of apoptotic cells in a population.
This compound is cell-permeable, making it suitable for staining both live and fixed cells.[1][6] It is excited by ultraviolet (UV) light and emits blue fluorescence.[] Compared to other Hoechst dyes like 33342 and 33258, this compound has a different dimethylamine group which shifts its emission spectrum.[3] It is also considered less toxic than other DNA stains like DAPI, which is crucial for live-cell imaging experiments.[1][6]
Mechanism of Apoptosis Detection
The application of this compound in apoptosis detection relies on the morphological changes that occur in the nucleus during the late stages of programmed cell death.
Caption: Simplified signaling pathway of apoptosis leading to nuclear changes detectable by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (DNA-bound) | ~371-392[4][7][8] |
| Emission Maximum (DNA-bound) | ~438-440[1][7][8] |
| Unbound Dye Emission | 510-540[1][9] |
Table 2: Recommended Staining Conditions
| Application | Cell Type | Concentration (µg/mL) | Incubation Time (minutes) | Temperature (°C) |
| Live Cell Staining | Eukaryotic cells | 1-10[1][10] | 15-60[10][11] | 37[10][11] |
| Fixed Cell Staining | Eukaryotic cells | 0.5-2[10] | 15[10] | Room Temperature |
| Flow Cytometry | HeLa cells | 1.5[10] | 30[10] | 37[10] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Fluorescence Microscopy
This protocol is suitable for both adherent and suspension cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)[4]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), for fixed cell staining
-
Fluorescence microscope with a UV light source and a blue emission filter (e.g., DAPI filter set)[12]
Workflow for Fluorescence Microscopy:
Caption: Experimental workflow for apoptosis detection using this compound with fluorescence microscopy.
Procedure for Live Cells:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Induce apoptosis using the desired experimental conditions. Include a negative control of untreated cells.
-
Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or PBS.[1][10]
-
Remove the culture medium and add the this compound staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[10][11]
-
Gently wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells for imaging.
-
Visualize the cells using a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit smaller, more brightly stained, and often fragmented nuclei.
Procedure for Fixed Cells:
-
Perform steps 1 and 2 from the live cell protocol.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
Prepare the this compound staining solution at a concentration of 0.5-2 µg/mL in PBS.[10]
-
Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature, protected from light.[10]
-
Wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells as described for live cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol allows for the quantification of apoptotic cells within a population.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)[4]
-
Cell culture medium
-
PBS
-
Flow cytometer with a UV or violet laser (e.g., 355 nm or 405 nm) and a blue emission filter (e.g., 450/50 BP)[10]
Workflow for Flow Cytometry:
Caption: Experimental workflow for apoptosis analysis using this compound with flow cytometry.
Procedure:
-
Induce apoptosis in a cell suspension or in an adherent cell culture.
-
Harvest the cells (for adherent cells, use trypsinization) and wash them once with PBS.
-
Resuspend the cell pellet in fresh culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Add this compound to the cell suspension to a final concentration of 1-10 µg/mL.[10] For specific cell types like HeLa, a concentration of 1.5 µg/mL has been reported to be effective.[10]
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[10][11] The optimal incubation time may vary depending on the cell type.
-
The cells can be analyzed directly without a wash step, although washing with PBS may reduce background fluorescence from unbound dye.[10]
-
Analyze the samples on a flow cytometer. Apoptotic cells will exhibit a higher blue fluorescence intensity compared to the healthy cell population.
-
Gate the cell populations based on fluorescence intensity to quantify the percentage of apoptotic cells.
Troubleshooting
-
High Background Fluorescence: This may be due to an excessively high concentration of this compound or insufficient washing.[1] Reduce the dye concentration or increase the number of wash steps. Unbound dye fluoresces in the green spectrum (510-540 nm).[1]
-
Weak Signal: The dye concentration may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell type.
-
Difficulty Distinguishing Populations in Flow Cytometry: Ensure the flow cytometer is properly calibrated and use compensation if performing multi-color experiments. Running samples at a low flow rate can improve the resolution of the DNA histogram.[10]
Conclusion
This compound is a reliable and straightforward tool for the detection and quantification of apoptosis. By leveraging the characteristic nuclear condensation of apoptotic cells, this dye provides a clear distinction between healthy and dying cells in both imaging and flow cytometry applications. The protocols provided here serve as a starting point, and optimization may be necessary for specific cell types and experimental conditions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound [bdbiosciences.com]
- 11. This compound [bdbiosciences.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Cell Cycle Studies Using Hoechst 34580 in Combination with BrdU
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of Hoechst 34580 and Bromodeoxyuridine (BrdU) in cell cycle analysis. This powerful technique allows for the precise determination of cell cycle phases (G0/G1, S, and G2/M) by flow cytometry, offering valuable insights into cell proliferation, differentiation, and the effects of therapeutic agents.
Introduction
Cell cycle analysis is a cornerstone of research in numerous fields, including cancer biology, developmental biology, and drug discovery. The combination of this compound, a fluorescent DNA stain, and BrdU, a synthetic thymidine analog, provides a robust method for high-resolution cell cycle analysis.
This compound is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1] The fluorescence intensity of this compound is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Bromodeoxyuridine (BrdU) is incorporated into newly synthesized DNA during the S phase of the cell cycle.[2][3] This incorporation can be detected using specific anti-BrdU antibodies conjugated to a fluorophore. A key principle of this combined technique is that the incorporation of BrdU into DNA quenches the fluorescence of Hoechst dyes.[4] This quenching phenomenon allows for the differentiation of cells that have incorporated BrdU (i.e., were in S phase during the BrdU pulse) from those that have not.
By combining these two reagents, researchers can simultaneously assess the DNA content and DNA synthesis activity of individual cells, providing a dynamic snapshot of the cell cycle distribution within a population.
Data Presentation
Table 1: Cell Cycle Distribution of Jurkat Cells
| Cell Cycle Phase | Percentage of Cells | Reference |
| G0/G1 | ~41% | [5] |
| S (BrdU+) | ~41% | [5] |
| G2/M | ~10% | [5] |
| G0 | 8.4% | [1] |
| G1 | 34.8% | [1] |
| S | 25.2% | [1] |
| G2 | 16.4% | [1] |
| M | 1.54% | [1] |
Table 2: Cell Cycle Distribution of Untreated PANC-1 Cells
| Cell Cycle Phase | Percentage of Cells | Reference |
| G0/G1 | 48.58% | [2] |
| S | 44.71% | [2] |
| G2/M | 6.71% | [2] |
Table 3: Time-Dependent Cell Cycle Distribution of HeLa Cells Following 8.0 Gy Ionizing Radiation
| Time After Irradiation | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 h | 56.4 | 26.2 | 17.4 | [6] |
| 12 h | 22.1 | 28.1 | 49.8 | [6] |
| 24 h | 45.2 | 15.3 | 39.5 | [6] |
| 48 h | 68.7 | 12.5 | 18.8 | [6] |
Experimental Protocols
This section provides a detailed, synthesized protocol for the combined this compound and BrdU staining of cells for flow cytometric analysis.
Materials
-
Cells of interest (e.g., Jurkat, HeLa, or other cell lines)
-
Complete cell culture medium
-
Bromodeoxyuridine (BrdU) (e.g., 10 mg/mL stock solution in DMSO)
-
This compound (e.g., 1 mg/mL stock solution in distilled water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 70% ice-cold ethanol)
-
Permeabilization/Wash Buffer (e.g., PBS containing 0.5% Triton X-100 and 1% BSA)
-
DNase I (e.g., 1 mg/mL in PBS with 4.2 mM MgCl₂)
-
Anti-BrdU Antibody (conjugated to a fluorophore, e.g., FITC or APC)
-
Flow cytometry tubes
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the combined this compound and BrdU cell cycle analysis.
Step-by-Step Protocol
1. BrdU Labeling (Pulse)
-
Culture cells to the desired confluency in complete medium.
-
Add BrdU solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The pulse duration can be adjusted depending on the cell type and experimental goals.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
2. Fixation
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
3. Permeabilization and DNA Denaturation
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of Permeabilization/Wash Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of DNase I solution.
-
Incubate for 30-60 minutes at 37°C to expose the incorporated BrdU.
4. Staining
-
Wash the cells once with Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the anti-BrdU antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 1 mL of PBS containing this compound at a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer equipped with UV or violet and blue lasers.
-
Collect fluorescence data for both the anti-BrdU antibody fluorophore (e.g., FITC on the blue laser) and this compound (on the UV or violet laser).
-
Gate on single cells to exclude doublets and debris.
-
Create a bivariate plot of this compound fluorescence (DNA content) versus anti-BrdU fluorescence (DNA synthesis).
-
Use this plot to identify and quantify the G0/G1, S, and G2/M cell populations.
Visualization of Principles and Pathways
The following diagrams illustrate the logical relationships in the combined this compound and BrdU staining method.
Logical Relationship of Staining
This diagram shows how the combination of this compound and anti-BrdU staining allows for the differentiation of cell cycle phases.
This technique provides a powerful and quantitative method for cell cycle analysis, enabling researchers to gain deeper insights into the mechanisms of cell proliferation and the effects of various treatments on cell cycle progression. The detailed protocols and principles outlined in these application notes will serve as a valuable resource for scientists in both basic research and drug development.
References
Hoechst 34580: A Versatile Nuclear Counterstain for Immunofluorescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in a wide array of fluorescence microscopy and flow cytometry applications.[1][2][3] This bisbenzimidazole dye exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][3][4] Upon binding to dsDNA, the fluorescence intensity of this compound is significantly enhanced, providing excellent contrast for visualizing cell nuclei in both live and fixed specimens.[1][] Its utility extends to studies of the cell cycle, apoptosis, and as a nuclear marker in multicolor immunofluorescence experiments.[1][2]
Key Properties and Advantages
This compound is a member of the Hoechst family of dyes, which also includes Hoechst 33342 and Hoechst 33258.[3] While sharing a similar mechanism of action, these dyes possess distinct characteristics. This compound is noted for its cell permeability, although it is considered less permeant than Hoechst 33342.[1] A key advantage of Hoechst dyes over other nuclear stains like DAPI is their lower toxicity, which contributes to higher cell viability in live-cell imaging experiments.[3]
The fluorescence of this compound is pH-dependent, with intensity increasing as the pH of the solvent rises.[1][3] Unbound this compound has a fluorescence emission in the 510–540 nm range, which can sometimes be observed if excessive dye concentrations are used or if washing steps are insufficient.[1][3]
Spectral Characteristics
A notable feature of this compound is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous for multicolor labeling experiments by minimizing spectral overlap.[1][3]
| Property | Wavelength (nm) |
| Excitation Maximum (DNA-bound) | ~371-380 nm[1][6][7] |
| Emission Maximum (DNA-bound) | ~438-440 nm[1][6][7] |
| Excitation Maximum (Unbound) | Not specified |
| Emission Maximum (Unbound) | ~510-540 nm[1][3] |
Comparison with Other Nuclear Stains
| Feature | This compound | Hoechst 33342 | DAPI |
| Cell Permeability | Cell-permeant[1] | More cell-permeant[8] | Semi-permeant to impermeant[9] |
| Toxicity | Less toxic[3] | Less toxic[3] | More toxic[3] |
| Primary Application | Live and fixed cells[1][3] | Preferred for live cells[9] | Primarily for fixed and permeabilized cells[9] |
| Binding Mechanism | Binds to A-T rich regions of the minor groove of dsDNA[1][4] | Binds to A-T rich regions of the minor groove of dsDNA[3] | Binds to A-T rich regions of the minor groove of dsDNA[] |
Experimental Protocols
Stock Solution Preparation
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water.[2][10]
-
Mix thoroughly until the dye is completely dissolved. Sonication may be necessary to fully dissolve the dye.[2]
-
Store the stock solution in small aliquots at -20°C, protected from light.[4][11] Avoid repeated freeze-thaw cycles.[4] Aqueous stock solutions are stable for at least six months when stored at 2-6°C and protected from light.[3][11]
Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Culture cells on sterile coverslips or in an appropriate imaging vessel.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-5 µg/mL in a suitable cell culture medium.[10][12] The optimal concentration may vary depending on the cell type and should be determined experimentally.
-
Remove the existing culture medium and add the this compound staining solution to cover the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13]
-
Aspirate the staining solution and wash the cells three times with phosphate-buffered saline (PBS) for 5 minutes each.[2]
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set suitable for DAPI or Hoechst stains (Excitation: ~350-380 nm, Emission: ~440-460 nm).
Protocol 2: Staining of Fixed Cells for Immunofluorescence
-
Perform fixation and permeabilization of cells as required by the immunofluorescence protocol.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[10][12]
-
After the final wash step of the secondary antibody incubation, add the this compound staining solution to the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.[2][10]
-
Wash the cells three times with PBS for 5 minutes each.[2]
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a suitable filter set.
Experimental Workflow
Caption: Workflow for nuclear counterstaining with this compound.
Applications in Research and Drug Development
The ability of this compound to effectively stain the nuclei of both living and fixed cells makes it a valuable reagent in numerous research areas.
-
Immunofluorescence: It is routinely used as a nuclear counterstain to provide a reference for the subcellular localization of proteins of interest.
-
Cell Cycle Analysis: The intensity of Hoechst staining is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[2]
-
Apoptosis Detection: Apoptotic cells often exhibit condensed and fragmented nuclei, which can be readily visualized with this compound.[1][2]
-
Cell Counting and Proliferation Assays: Automated cell counting and proliferation assays frequently utilize this compound for accurate nuclear identification.[2]
-
High-Content Screening: In drug discovery, high-content screening platforms leverage this compound for automated image analysis of cellular phenotypes.
Troubleshooting
-
Weak Staining: Increase the concentration of the this compound working solution or extend the incubation time. Ensure the pH of the buffer is optimal (around 7.4).[14]
-
High Background: Decrease the concentration of the this compound working solution. Ensure thorough washing to remove unbound dye.[3] The presence of green fluorescence may indicate excess unbound dye.[1]
-
Photobleaching: Minimize exposure of stained samples to light. Use an anti-fade mounting medium.
Disclaimer: This information is for research use only and is not intended for therapeutic or diagnostic applications.[14] Researchers should always consult the manufacturer's specific product information and safety data sheets. The Hoechst stains are known mutagens and should be handled with care.[11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glpbio.com [glpbio.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Invitrogen DAPI and Hoechst Nucleic Acid Stains 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. This compound - FAQs [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. This compound [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Staining Bacteria with Hoechst 34580
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for the visualization of bacterial DNA. This bisbenzimide dye selectively binds to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (AT)-rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for clear visualization of bacterial nucleoids. Its cell permeability makes it suitable for staining both live and fixed bacteria.[1][] This document provides detailed protocols for the application of this compound in bacterial staining, along with key quantitative data and workflow diagrams.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound for bacterial staining applications.
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~371-380 nm | [1][3][4][5] |
| Emission Maximum (DNA-bound) | ~438-440 nm | [1][3][4] |
| Excitation Maximum (Unbound) | Not specified | |
| Emission Maximum (Unbound) | ~510-540 nm | [1] |
| Recommended Staining Concentration | 0.1 - 10 µg/mL | [1] |
| Stock Solution Concentration | 1 - 10 mg/mL in DMSO or water | [][6] |
Mechanism of Action
This compound passively diffuses across the bacterial cell wall and membrane. Inside the bacterium, it binds to the minor groove of the DNA. This binding event leads to a conformational change in the dye molecule, resulting in a significant increase in its fluorescence emission upon excitation with UV light. The preference for AT-rich regions can lead to brighter staining in bacteria with higher AT content in their genomes.
Caption: Mechanism of this compound staining in bacteria.
Experimental Protocols
This section provides detailed protocols for preparing this compound solutions and for staining both live and fixed bacteria.
Preparation of Stock Solution
-
Reconstitution: Prepare a 1 mg/mL stock solution by dissolving this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or sterile, distilled water.[][6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution is stable for several months.
Staining Protocol for Live Bacteria
-
Bacterial Culture: Grow bacteria in an appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 5-10 minutes) to pellet the cells.
-
Washing: Discard the supernatant and resuspend the bacterial pellet in a suitable buffer, such as phosphate-buffered saline (PBS) or a minimal salts medium. Repeat this washing step at least once to remove residual medium components.
-
Staining: Add this compound working solution to the bacterial suspension to a final concentration of 1-5 µg/mL.[]
-
Incubation: Incubate the suspension for 5-20 minutes at room temperature (or at the optimal growth temperature for the bacteria), protected from light.[]
-
Washing (Optional): To reduce background fluorescence from unbound dye, the cells can be pelleted again by centrifugation and resuspended in fresh buffer. However, for many applications, imaging can be performed directly in the staining solution.
-
Imaging: Mount the stained bacterial suspension on a microscope slide and proceed with fluorescence microscopy using a UV excitation source and a blue emission filter.
Staining Protocol for Fixed Bacteria
-
Bacterial Culture and Harvesting: Follow steps 1 and 2 from the live-cell staining protocol.
-
Fixation: Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde in PBS. Incubate for 15-30 minutes at room temperature.
-
Washing: Pellet the fixed cells by centrifugation and wash twice with PBS to remove the fixative.
-
Permeabilization (Optional for Gram-positive bacteria): For some Gram-positive bacteria with thick peptidoglycan layers, a permeabilization step (e.g., with lysozyme or ethanol) may enhance dye penetration.
-
Staining: Resuspend the fixed cells in PBS containing this compound at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells once with PBS to remove unbound dye.
-
Imaging: Resuspend the final pellet in PBS, mount on a microscope slide, and visualize using fluorescence microscopy.
Experimental Workflow
The following diagram illustrates the general workflow for staining bacteria with this compound.
Caption: General workflow for bacterial staining with this compound.
Important Considerations
-
Toxicity: While less toxic than DAPI, Hoechst dyes can still affect the viability of some bacterial species, especially with prolonged exposure or high concentrations.[1] It is advisable to perform viability controls if studying live cells.
-
Phototoxicity and Photobleaching: this compound is susceptible to photobleaching upon prolonged exposure to UV light. Minimize exposure times and use appropriate neutral density filters to reduce phototoxicity and photobleaching.
-
Filter Sets: Use a standard DAPI filter set or a filter set specifically designed for Hoechst dyes with excitation around 360-380 nm and emission around 440-460 nm.
-
Gram-stain variability: Gram-positive and Gram-negative bacteria may exhibit different staining efficiencies due to differences in their cell wall structures. Optimization of staining time and concentration may be necessary for different bacterial species.
-
Safety Precautions: this compound is a DNA-binding agent and should be handled with care. Wear appropriate personal protective equipment (gloves, lab coat) and work in a well-ventilated area. Dispose of waste according to institutional guidelines.
References
Hoechst 34580: Application Notes and Protocols for Chromosome and Nuclei Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a valuable tool for visualizing the nuclei and chromosomes in both live and fixed cells.[1] This bisbenzimide dye exhibits a strong preference for binding to adenine-thymine (AT)-rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, the fluorescence of this compound is significantly enhanced, leading to a high signal-to-noise ratio for clear visualization of nuclear structures.[4][] Its utility extends across various applications, including fluorescence microscopy, flow cytometry, cell cycle analysis, and apoptosis detection.[1][6] Notably, this compound is considered less toxic than other common nuclear stains like DAPI, making it a more suitable option for live-cell imaging.[1]
Physicochemical and Spectral Properties
A thorough understanding of the spectral properties of this compound is critical for designing and executing successful experiments. The dye is excitable by ultraviolet (UV) and violet light sources.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | 371-392 nm | [7][8][9][10] |
| Emission Maximum (DNA-bound) | 437-440 nm | [7][8][9][11] |
| Unbound Dye Emission | 510-540 nm | [1] |
| Molecular Weight | 560.96 g/mol | [10] |
Mechanism of Action
This compound functions by binding to the minor groove of dsDNA. This binding is not random; the dye shows a marked preference for sequences rich in adenine and thymine bases.[1][2][3] This interaction is non-intercalative, meaning the dye fits within the groove without unwinding the DNA helix. The binding event triggers a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield. The fluorescence of unbound this compound is considerably lower and emits at a longer wavelength (in the green spectrum), which can be a useful indicator of excessive dye concentration or insufficient washing.[1]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. This compound [bdbiosciences.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. glpbio.com [glpbio.com]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Multicolor Labeling Experiments with Hoechst 34580
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-content screening. This bisbenzimide dye selectively binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus in both live and fixed cells.[2][3] Notably, this compound exhibits a large Stokes shift, which makes it an excellent candidate for multicolor labeling experiments by minimizing spectral overlap with other commonly used fluorophores.[4]
These application notes provide detailed protocols for the use of this compound in multicolor labeling experiments, quantitative data for experimental planning, and visualizations of experimental workflows and related biological pathways.
Quantitative Data
For ease of comparison, the key quantitative properties of this compound and other common nuclear stains are summarized below.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | ~371-380 nm | [4] |
| Emission Maximum (DNA-bound) | ~438-440 nm | [4][5] |
| Stokes Shift | ~60 nm | [4] |
| Unbound Dye Emission Range | 510-540 nm | [4] |
Table 2: Comparison of Common Blue Fluorescent Nuclear Stains
| Feature | This compound | Hoechst 33342 | DAPI |
| Excitation Max (nm) | ~371-380 | ~350 | ~358 |
| Emission Max (nm) | ~438-440 | ~461 | ~461 |
| Cell Permeability (Live Cells) | Permeant (less than Hoechst 33342) | Highly Permeant | Semi-permeant to Impermeant |
| Toxicity | Low | Low | Higher than Hoechst dyes |
| Primary Application | Live and fixed cell nuclear staining, multicolor imaging | Live and fixed cell nuclear staining, cell cycle analysis | Primarily for fixed and permeabilized cells |
Experimental Protocols
Protocol 1: General Staining of Live Cells for Fluorescence Microscopy
This protocol outlines the fundamental steps for staining the nuclei of live cells with this compound for subsequent imaging.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)
Procedure:
-
Prepare Staining Solution: Immediately before use, dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[6][7] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes.[7][8] Incubation time is dependent on the cell type and its permeability to the dye.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[4]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation at ~375 nm and emission at ~450 nm).
Protocol 2: Multicolor Imaging of Apoptosis in Live Cells
This protocol describes the simultaneous labeling of apoptotic cells using this compound to identify nuclear condensation and a green-fluorescent Annexin V conjugate to detect externalized phosphatidylserine.
Materials:
-
This compound stock solution (1 mg/mL)
-
Annexin V-FITC (or other green fluorescent conjugate)
-
Annexin V Binding Buffer
-
Cells induced to undergo apoptosis and control cells
-
Fluorescence microscope with filters for blue and green fluorescence
Procedure:
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent according to your experimental design.
-
Prepare Staining Solution: Prepare a staining solution containing this compound at a final concentration of 1 µg/mL and Annexin V-FITC as recommended by the manufacturer in 1X Annexin V Binding Buffer.
-
Cell Staining: Harvest and wash the cells with PBS. Resuspend the cell pellet in the prepared staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Imaging: Image the cells immediately. Apoptotic cells will exhibit bright, condensed nuclei stained with this compound and green fluorescence from Annexin V-FITC at the cell membrane.[9][10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of this compound for analyzing DNA content and cell cycle distribution in live cells using a flow cytometer.
Materials:
-
This compound stock solution (1 mg/mL)
-
Complete cell culture medium or PBS
-
Single-cell suspension of the cells of interest
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.[11]
-
Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 1-10 µg/mL in complete medium.[7] The optimal concentration should be determined for each cell type.
-
Cell Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate at 37°C for 15-60 minutes, protected from light.[7]
-
Analysis: Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter. The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. For improved resolution, run samples at a low flow rate.[2][12]
Visualizations
Signaling Pathway: Extrinsic Apoptosis
The following diagram illustrates the extrinsic apoptosis pathway, where nuclear condensation, readily visualized by this compound, is a key downstream event.
Caption: Extrinsic apoptosis signaling pathway leading to nuclear changes.
Experimental Workflow: Multicolor Live-Cell Imaging
This diagram outlines the workflow for a typical multicolor live-cell imaging experiment using this compound.
Caption: Workflow for multicolor live-cell staining and imaging.
Logical Relationship: Comparison of Nuclear Stains
This diagram provides a visual comparison of the key features of this compound, Hoechst 33342, and DAPI.
Caption: Key feature comparison of common blue nuclear stains.
References
- 1. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. toolify.ai [toolify.ai]
- 7. This compound [bdbiosciences.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. revvity.com [revvity.com]
Troubleshooting & Optimization
How to reduce background fluorescence with Hoechst 34580
Welcome to the technical support center for Hoechst 34580. This guide provides troubleshooting advice and frequently asked questions to help you minimize background fluorescence and achieve optimal nuclear staining in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a blue-emitting fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2] When bound to DNA, its fluorescence is significantly enhanced.[3]
| Property | Wavelength (nm) |
| Excitation Maximum (bound to DNA) | ~371-380 nm[2] |
| Emission Maximum (bound to DNA) | ~437-440 nm[3][4] |
| Unbound Dye Emission | ~510-540 nm[1][2] |
Q2: What is the primary cause of background fluorescence with this compound?
High background fluorescence with this compound can stem from two main sources:
-
Excess unbound dye: Unbound this compound fluoresces in the green spectrum (510-540 nm).[1][2] If the dye concentration is too high or the washing steps are insufficient, this can lead to significant background noise.
-
Sample autofluorescence: Many biological specimens exhibit natural fluorescence (autofluorescence) from endogenous molecules like NADH, collagen, and lipofuscin.[5] Aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, can also induce autofluorescence.
Q3: How does this compound differ from other Hoechst dyes and DAPI?
While all Hoechst dyes and DAPI are blue-fluorescent DNA stains that bind to the minor groove, there are key differences:
-
Permeability: Hoechst 33342 is generally considered the most cell-permeant, making it ideal for live-cell staining. This compound is also cell-permeant, but less so than Hoechst 33342.[2] DAPI has low permeability in live cells and is typically used for fixed and permeabilized samples.[6]
-
Emission Spectra: this compound has a slightly different emission maximum (~438-440 nm) compared to Hoechst 33258 and 33342 (~461 nm).[3][7]
-
Toxicity: Hoechst dyes are generally less toxic to cells than DAPI, making them a better choice for live-cell imaging.[2]
Troubleshooting Guides
High background fluorescence can obscure your signal of interest. The following guides provide step-by-step instructions to troubleshoot and resolve common issues.
Issue 1: High Background Signal Across the Entire Sample
This is often due to issues with the staining protocol itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background staining.
Detailed Steps:
-
Optimize this compound Concentration: Using too high a concentration of the dye is a common cause of background.
-
Recommendation: Perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions. Start with a lower concentration than you are currently using. A general starting range for this compound is 0.1-10 µg/mL.[2]
-
-
Optimize Incubation Time: Over-incubation can lead to excessive dye uptake and non-specific binding.
-
Improve Washing Steps: Inadequate washing will leave unbound dye in the sample, contributing to background fluorescence.
Issue 2: Autofluorescence from the Biological Sample
If optimizing the staining protocol does not resolve the background issue, the problem may be inherent to the sample itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample autofluorescence.
Detailed Steps:
-
Review Fixation Protocol: Aldehyde-based fixatives are a known source of autofluorescence.
-
Recommendation: If your protocol allows, consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol. If you must use an aldehyde fixative, try to keep the fixation time to a minimum.
-
-
Implement Photobleaching: Exposing the sample to light before staining can reduce autofluorescence.
-
Recommendation: Before incubation with this compound, expose your sample to a broad-spectrum light source, such as a fluorescent lamp or an LED array. The duration of photobleaching can range from a few minutes to several hours, depending on the tissue and the intensity of the light source.[5]
-
-
Use a Chemical Quencher: Certain reagents can help to quench autofluorescence.
-
Recommendation: Consider treating your samples with a quenching agent like Sudan Black B (0.1% in 70% ethanol for 20 minutes) after fixation and before staining.[10] Be aware that some chemical quenchers may also reduce the specific signal, so optimization is key.
-
Experimental Protocols
Standard Staining Protocol for Fixed Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
| Step | Action | Details |
| 1 | Cell Fixation | Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. |
| 2 | Washing | Wash cells twice with PBS to remove excess fixative. |
| 3 | Staining | Incubate cells with this compound working solution (0.5-2 µg/mL in PBS) for at least 15 minutes at room temperature, protected from light.[1] |
| 4 | Final Washes | Aspirate the staining solution and wash the cells twice with PBS. |
| 5 | Mounting | Mount the coverslip with an appropriate mounting medium. |
Standard Staining Protocol for Live Cells
| Step | Action | Details |
| 1 | Cell Seeding | Grow cells on a suitable imaging dish or coverslip. |
| 2 | Staining | Add this compound directly to the cell culture medium to a final concentration of 1-5 µg/mL.[1][] |
| 3 | Incubation | Incubate at 37°C for 30-60 minutes.[1] |
| 4 | Washing | Aspirate the staining medium and wash twice with fresh, pre-warmed culture medium. |
| 5 | Imaging | Image the cells immediately in fresh medium. |
Workflow for Preparing this compound Staining Solution:
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. This compound [bdbiosciences.com]
- 9. This compound [bdbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
Optimizing Hoechst 34580 incubation time for [specific cell line]
To effectively optimize Hoechst 34580 incubation time for your experiments, a clear understanding of the dye's properties and the specific characteristics of your cell line is crucial. This technical support guide provides troubleshooting advice and frequently asked questions to help you achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent stain that binds to the minor groove of DNA. It is cell-permeable and emits a blue fluorescence when bound to double-stranded DNA, making it a common choice for visualizing the nuclei of living or fixed cells. Its fluorescence intensity is significantly enhanced upon binding to DNA.
Q2: What is the typical incubation time for this compound?
The optimal incubation time for this compound can vary widely depending on the specific cell line, its metabolic state, and cell density. Generally, incubation times can range from 5 to 60 minutes. It is always recommended to perform a time-course experiment to determine the ideal duration for your specific experimental conditions.
Q3: Can this compound be toxic to cells?
Yes, like many fluorescent dyes, this compound can exhibit some level of cytotoxicity, especially at higher concentrations and with prolonged incubation times. It is important to use the lowest concentration of the dye that provides adequate signal and to minimize the incubation time to maintain cell health, particularly in live-cell imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | 1. Insufficient Incubation Time: The dye has not had enough time to penetrate the cells and bind to the DNA. 2. Low Dye Concentration: The concentration of this compound is too low for the specific cell line or cell density. 3. Cell Health Issues: The cells are unhealthy or dead, which can affect membrane permeability and dye uptake. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period. 2. Optimize Dye Concentration: Titrate the this compound concentration. A typical starting range is 1-10 µg/mL. 3. Check Cell Viability: Use a viability assay (e.g., trypan blue) to ensure cells are healthy before staining. |
| High Background Fluorescence | 1. Excessive Dye Concentration: Using too much dye can lead to non-specific binding and high background. 2. Inadequate Washing: Residual, unbound dye in the medium contributes to background fluorescence. | 1. Reduce Dye Concentration: Use the lowest effective concentration determined from your titration experiments. 2. Thorough Washing: After incubation, wash the cells 2-3 times with a fresh, pre-warmed buffer or medium to remove unbound dye. |
| Uneven or Patchy Staining | 1. Uneven Cell Distribution: A non-uniform cell monolayer can result in inconsistent staining. 2. Incomplete Dye Mixing: The this compound solution was not adequately mixed into the culture medium. | 1. Ensure Even Seeding: Plate cells evenly to achieve a confluent and uniform monolayer. 2. Proper Mixing: Gently swirl the plate or dish after adding the Hoechst solution to ensure even distribution. |
| Phototoxicity or Cell Death | 1. Prolonged Exposure to Excitation Light: The high-energy light used to excite the dye can damage cells over time. 2. High Dye Concentration: As mentioned, higher concentrations can be toxic. | 1. Minimize Light Exposure: Use the lowest possible laser power and exposure time during imaging. Utilize intermittent imaging rather than continuous exposure. 2. Use Lower Concentration: Stick to the lowest concentration that provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time
This protocol outlines a time-course experiment to find the ideal incubation duration for your specific cell line.
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Cell Seeding: Plate your cells in a multi-well plate at a consistent density and allow them to adhere and grow to the desired confluency.
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Preparation of Staining Solution: Prepare a working solution of this compound in a pre-warmed, serum-free medium or buffer (e.g., PBS) at a starting concentration of 5 µg/mL.
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Incubation:
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Remove the culture medium from the wells.
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Add the this compound staining solution to each well.
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Incubate the plate at 37°C and 5% CO2 for varying durations (e.g., 5, 15, 30, 45, and 60 minutes).
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-
Washing:
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After each time point, remove the staining solution.
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Gently wash the cells twice with a pre-warmed buffer to remove any unbound dye.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Hoechst dyes (typically ~350 nm excitation and ~460 nm emission).
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Analysis: Analyze the images for nuclear staining intensity and uniformity. The optimal incubation time is the shortest duration that provides bright and clear nuclear staining with minimal background.
Caption: Workflow for optimizing this compound incubation time.
This technical support guide is intended for research purposes only. Always refer to the manufacturer's specific product information sheet for detailed instructions and safety precautions.
Preventing photobleaching of Hoechst 34580 during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Hoechst 34580 during fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] When bound to DNA, it has an excitation maximum around 371-380 nm and an emission maximum around 438-440 nm.[1][2][3] Unbound dye has a much weaker fluorescence with a broader emission spectrum in the 510-540 nm range.[1]
Q2: What causes photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For this compound, this is primarily caused by prolonged exposure to high-intensity excitation light, especially from UV sources.[4] The process is often mediated by the generation of reactive oxygen species (ROS) which chemically modify the dye molecule, rendering it non-fluorescent.
Q3: What is the difference between photobleaching and phototoxicity?
Photobleaching is the degradation of the fluorescent dye, leading to signal loss. Phototoxicity, on the other hand, refers to the damaging effects of light on the biological sample itself.[5] For live-cell imaging with this compound, the UV excitation light can be phototoxic, leading to cellular stress, altered cell behavior, and even cell death.[4][5] It is crucial to minimize both photobleaching and phototoxicity for reliable experimental results.
Q4: Can I use antifade reagents with this compound?
Yes, using an antifade mounting medium is a highly effective strategy to reduce the photobleaching of this compound, particularly for fixed-cell imaging.[6] For live-cell imaging, specific live-cell compatible antifade reagents are available.
Q5: Are there alternatives to conventional fluorescence microscopy to reduce photobleaching?
Yes, techniques like two-photon excitation microscopy (TPEM) can significantly reduce photobleaching and phototoxicity. TPEM uses a lower-energy, longer-wavelength infrared laser for excitation, which confines the excitation to the focal plane, thereby reducing out-of-focus photobleaching and photodamage.
Troubleshooting Guides
Problem 1: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid loss of this compound signal.
Problem 2: Dim or no this compound signal from the start.
If you are observing a weak signal, consider the following troubleshooting steps.
Troubleshooting Steps:
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Verify Filter Set Compatibility: Ensure your microscope's filter set is appropriate for this compound (Excitation ~370-380 nm, Emission ~440-460 nm).
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Check Lamp/Laser Health: The UV lamp or laser might be old and have reduced output. Check the usage hours and replace if necessary.
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Optimize Staining Protocol:
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Concentration: Ensure you are using an appropriate concentration of this compound. Typical concentrations range from 0.1 to 10 µg/mL.[1]
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Incubation Time: Incubate for a sufficient duration (e.g., 15-60 minutes) to allow the dye to penetrate the cells and bind to DNA.[7][8][9][10][11]
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Cell Permeability: For live-cell staining, ensure the cells are healthy, as compromised membranes can affect dye uptake.
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pH of Mounting Medium: The fluorescence intensity of Hoechst dyes can be pH-dependent.[2] Ensure your mounting medium has a physiological pH.
Quantitative Data Summary
While direct quantitative comparisons of photobleaching rates for this compound with various antifade reagents are limited in the literature, the following table summarizes the qualitative photostability and key features of commonly used antifade mountants.
| Antifade Reagent | Sample Type | Curing Time | Refractive Index | Relative Photostability Improvement for Blue Dyes |
| PBS/Glycerol | Fixed Cells | N/A | ~1.47 | Low |
| ProLong™ Gold Antifade Mountant | Fixed Cells | 24 hours | ~1.47 | High |
| ProLong™ Diamond Antifade Mountant | Fixed Cells | 24 hours | ~1.47 | Very High |
| ProLong™ Live Antifade Reagent | Live Cells | N/A | ~1.33 | Moderate to High |
Experimental Protocols
Protocol 1: Staining Fixed Cells with this compound and Mounting with ProLong™ Gold Antifade Mountant
This protocol is suitable for achieving high-quality, photostable nuclear staining in fixed cells.
Materials:
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Fixed cells on coverslips or slides
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This compound stock solution (e.g., 1 mg/mL in distilled water)
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Phosphate-Buffered Saline (PBS)
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ProLong™ Gold Antifade Mountant
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Nail polish or sealant
Procedure:
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Rehydration: If your fixed cells are dehydrated, rehydrate them by washing with PBS for 5 minutes.
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Staining:
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Washing: Wash the samples twice with PBS for 5 minutes each to remove unbound dye.
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Mounting:
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Carefully remove the coverslip from the washing buffer and wick away excess PBS from the edges using a lab wipe.
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Place a small drop of ProLong™ Gold Antifade Mountant onto the microscope slide.
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Gently lower the coverslip, cell-side down, onto the drop of mountant, avoiding air bubbles.
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Curing:
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Allow the slide to cure for 24 hours at room temperature in the dark on a flat surface.
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For long-term storage, seal the edges of the coverslip with nail polish.
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Experimental Workflow for Fixed-Cell Staining and Mounting:
Caption: Workflow for staining fixed cells with this compound and mounting.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a systematic approach to finding the optimal balance between signal intensity and photobleaching.
Objective: To determine the lowest possible excitation intensity and shortest exposure time that provide a sufficient signal-to-noise ratio for your experiment.
Procedure:
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Start with Low Excitation: Set the excitation light source (laser or lamp) to its lowest power setting.
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Adjust Exposure Time: While viewing a representative area of your sample, gradually increase the camera exposure time until you can clearly distinguish the stained nuclei from the background.
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Increase Excitation if Necessary: If the required exposure time is excessively long (leading to motion blur in live-cell imaging or slow acquisition), incrementally increase the excitation intensity and then readjust the exposure time downwards.
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Use Neutral Density (ND) Filters: If your microscope has ND filters, use them to reduce the excitation light intensity before it reaches the sample. This is often a more precise way to control illumination than adjusting the lamp power supply.
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Time-Lapse Imaging Settings:
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Interval: Use the longest possible interval between acquisitions that still captures the dynamics of your biological process of interest.
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Minimize z-stacks: If acquiring 3D images, use the minimum number of z-slices and the largest step size that still provides the necessary axial resolution.
-
-
Avoid Unnecessary Exposure: Use the shutter to block the excitation light path when not actively acquiring images. When searching for a new field of view, use a lower magnification or transmitted light if possible.
Logical Relationship for Optimizing Imaging Parameters:
Caption: Balancing signal-to-noise with minimal photobleaching.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound [bdbiosciences.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. This compound [bdbiosciences.com]
- 10. This compound [bdbiosciences.com]
- 11. This compound [bdbiosciences.com]
Technical Support Center: Hoechst 34580 in Long-Term Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hoechst 34580 in long-term live-cell imaging.
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Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in live-cell imaging.
| Question | Answer |
| 1. What is this compound and how does it work? | This compound is a cell-permeant, blue-fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, making it a bright and specific nuclear stain.[] It is excited by ultraviolet (UV) light and emits blue fluorescence.[] |
| 2. What is the difference between this compound, Hoechst 33342, and Hoechst 33258? | These are all related bisbenzimide dyes. Hoechst 33342 is generally considered more cell-permeable than Hoechst 33258 due to a lipophilic ethyl group, making it a common choice for live-cell staining.[1][] this compound has a dimethylamine group that results in a slightly different emission spectrum compared to the other two.[1][] |
| 3. Is this compound cytotoxic? | All Hoechst dyes can exhibit some level of cytotoxicity, especially at higher concentrations and with prolonged exposure. However, they are generally considered less toxic than other nuclear stains like DAPI for live-cell applications.[1] Cytotoxicity is cell-type dependent and should be empirically determined. |
| 4. What is phototoxicity and is it a concern with this compound? | Phototoxicity is cell damage or death induced by the interaction of light with a fluorescent molecule (photosensitizer).[3] Upon excitation (especially with UV light), Hoechst dyes can generate reactive oxygen species (ROS) that damage cellular components.[3][4] This is a significant concern in long-term live-cell imaging and can lead to artifacts or apoptosis.[5][6] |
| 5. What is the recommended concentration of this compound for live-cell staining? | The optimal concentration varies depending on the cell type and experimental conditions but typically ranges from 0.1 to 10 µg/mL.[1][7] It is crucial to use the lowest possible concentration that provides adequate signal to minimize cytotoxicity and phototoxicity. |
| 6. How long should I incubate my cells with this compound? | Incubation times for live cells typically range from 15 to 60 minutes at 37°C.[7] The optimal time should be determined for each cell line to achieve sufficient nuclear staining without excessive dye accumulation. |
| 7. Can I use this compound for fixed cells as well? | Yes, this compound is suitable for staining both live and fixed cells.[1] For fixed cells, a typical concentration range is 0.5 to 2 µg/mL.[7] |
| 8. Are there alternatives to this compound for long-term live-cell imaging? | Yes, for long-term imaging, consider using far-red fluorescent DNA dyes like SiR-DNA or SPY-DNA probes. These are excited by longer wavelength light, which is less phototoxic to cells. |
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term live-cell imaging with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. High Cell Death or Apoptosis During Imaging | a. Cytotoxicity from high dye concentration: The concentration of this compound is too high, leading to toxic effects. | a. Titrate the dye concentration: Perform a dose-response experiment to find the lowest effective concentration (typically in the range of 0.1-1 µg/mL). |
| b. Phototoxicity from excessive light exposure: The UV or near-UV excitation light is damaging the cells.[3] | b. Minimize light exposure: - Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio. - Decrease the exposure time per image. - Reduce the frequency of image acquisition (increase the time interval between images). - Use a more sensitive camera. | |
| c. Use longer wavelength excitation: If your microscope setup allows, use excitation wavelengths closer to the visible spectrum (e.g., 405 nm laser) to reduce phototoxicity compared to shorter UV wavelengths.[8] | ||
| d. Consider alternative dyes: For very long-term experiments, switch to far-red DNA stains like SiR-DNA or SPY-DNA probes that are less phototoxic. | ||
| 2. Weak or No Nuclear Signal | a. Insufficient dye concentration or incubation time: The dye has not had enough time to enter the cells and bind to the DNA. | a. Optimize staining protocol: - Increase the this compound concentration incrementally. - Increase the incubation time (e.g., up to 60 minutes). |
| b. Dye efflux: Some cell types actively pump out Hoechst dyes using multidrug resistance transporters. | b. Use efflux pump inhibitors: Consider using inhibitors like verapamil, but be aware of their potential off-target effects on cell physiology. | |
| c. Incorrect filter set: The microscope's filter set is not optimal for this compound's excitation and emission spectra. | c. Check filter compatibility: Ensure you are using a DAPI or similar filter set that is appropriate for this compound (Excitation ~380 nm / Emission ~438 nm when bound to DNA).[1] | |
| 3. High Background Fluorescence | a. Excessive dye concentration: Too much unbound dye is present in the medium or cytoplasm.[1] | a. Reduce dye concentration and wash cells: - Use a lower concentration of this compound. - Wash the cells with fresh, pre-warmed medium or PBS after incubation and before imaging.[9] |
| b. Unbound dye fluorescence: Unbound this compound can fluoresce in the green spectrum (510-540 nm).[1] | b. Check for green fluorescence: If you observe a green haze, it is likely due to excess unbound dye. Optimize the washing steps. | |
| 4. Signal Fades Over Time (Photobleaching) | a. High excitation light intensity: The fluorophore is being destroyed by the intense light. | a. Reduce light exposure: - Lower the excitation light intensity. - Decrease the exposure time. - Use a neutral density filter. |
| b. Frequent imaging: Repeatedly imaging the same field of view accelerates photobleaching. | b. Decrease imaging frequency: Increase the time interval between acquisitions. | |
| c. Use an anti-fade mounting medium (for fixed cells): While not applicable for live imaging, for endpoint fixed samples, an anti-fade reagent can help preserve the signal. | ||
| 5. Altered Cell Behavior (e.g., changes in cell cycle, migration) | a. Sub-lethal cytotoxicity or phototoxicity: The staining and/or imaging conditions are stressing the cells without causing immediate death. | a. Re-optimize all parameters: - Use the lowest possible dye concentration and light exposure. - Perform control experiments (e.g., unstained cells subjected to the same imaging protocol) to assess the impact of light alone. - Compare the behavior of stained and unstained cells under normal culture conditions (no imaging). |
Quantitative Data Summary
Table 1: Recommended Working Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range (µg/mL) | Incubation Time | Temperature |
| Live-Cell Imaging | Mammalian (adherent or suspension) | 0.1 - 5.0[7][9] | 15 - 60 min | 37°C |
| Flow Cytometry (Live Cells) | Mammalian (suspension) | 1.0 - 10.0[7] | 15 - 60 min | 37°C |
| Fixed-Cell Imaging | Mammalian (adherent or suspension) | 0.5 - 2.0[7] | 15 min | Room Temp |
Note: For long-term imaging, it is critical to start at the lowest end of the recommended concentration range and assess for any signs of cytotoxicity or altered cell behavior.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on a given cell line by measuring metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the different this compound concentrations to the wells. Include wells with medium only (no cells) as a blank and cells with medium but no this compound as a negative control.
-
Incubation: Incubate the plate for the desired duration of your long-term imaging experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the negative control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Detecting Apoptosis Induced by this compound Phototoxicity using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound staining and imaging.
Materials:
-
Cells stained with this compound and subjected to your imaging protocol
-
Control cells (unstained and stained but not imaged)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10]
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Flow cytometer
Procedure:
-
Cell Preparation: After your long-term imaging experiment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Data Interpretation:
Signaling Pathways and Workflows
Visual representations of key processes and pathways related to this compound usage.
Caption: Workflow for minimizing cytotoxicity and phototoxicity when using this compound.
Caption: Signaling pathway of phototoxicity-induced apoptosis.[12][13]
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. This compound [bdbiosciences.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Molecular Mechanisms of UV-Induced Apoptosis and Its Effects on Skin Residential Cells: The Implication in UV-Based Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultraviolet light-induced DNA damage triggers apoptosis in nucleotide excision repair-deficient cells via Bcl-2 decline and caspase-3/-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hoechst 34580 staining artifacts and how to avoid them
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and issues encountered during Hoechst 34580 staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue-emitting fluorescent dye that binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[][2][3] Upon binding to DNA, its fluorescence intensity increases significantly (approximately 30-fold), providing a high signal-to-noise ratio for visualizing cell nuclei in both live and fixed cells.[][2] It is excited by ultraviolet (UV) light and is commonly used in fluorescence microscopy, flow cytometry, and chromosome analysis.[3]
Q2: What are the key differences between this compound, Hoechst 33342, and Hoechst 33258?
The Hoechst dye family includes three main variants: Hoechst 33258, Hoechst 33342, and this compound.[2][4] While all bind to A-T rich regions of the DNA minor groove, they differ in their cell permeability and spectral properties.[][2] Hoechst 33342 is generally more cell-permeable than Hoechst 33258 and this compound due to an ethyl group, making it a popular choice for live-cell imaging.[][3][4] this compound has a dimethylamine group that shifts its emission maximum to around 490 nm, distinguishing it from the ~461 nm peak of the other two dyes.[][2]
Q3: Is this compound toxic to cells?
Hoechst dyes are considered minimally toxic, especially when used at recommended low concentrations, which makes them suitable for live-cell imaging.[3][4][5] However, because they bind to DNA, they can interfere with DNA replication and are potentially mutagenic.[4] Prolonged exposure to the UV light required for excitation can also induce phototoxicity, which can be harmful to living cells.[][2]
Q4: Can I use this compound for long-term live-cell imaging?
While this compound is less toxic than other nuclear stains like DAPI, long-term imaging can still be challenging due to UV-induced phototoxicity.[][2][3] For extended time-lapse experiments, it is crucial to use the lowest possible dye concentration and minimize UV exposure by reducing illumination intensity and exposure time.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background can obscure nuclear details and reduce signal-to-noise ratio. A common cause is the presence of unbound dye.
-
Possible Cause 1: Excessive Dye Concentration. Using too much this compound can lead to unbound dye fluorescing in the 510-540 nm range (green spectrum).[3][4][6]
-
Solution: Optimize the dye concentration. Start with the lower end of the recommended range (see Table 1) and perform a titration to find the optimal concentration for your cell type.
-
-
Possible Cause 2: Insufficient Washing. Failure to remove excess dye after incubation is a primary cause of high background.
-
Solution: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS or complete medium) after staining. For live cells, analysis without washing is possible but may increase background.[7]
-
-
Possible Cause 3: Dye Precipitation. The dye may precipitate if not fully dissolved in the working solution.
-
Solution: Ensure the stock solution is completely dissolved before preparing the working solution.[7] If precipitates are observed, filter the working solution before use.
-
Diagram: Troubleshooting High Background Staining
Caption: Workflow for diagnosing and resolving high background fluorescence.
Issue 2: Weak or Uneven Nuclear Staining
This issue can result from problems with dye permeability, incubation time, or cell health.
-
Possible Cause 1: Suboptimal Incubation Time or Temperature. Incubation may be too short for the dye to fully penetrate the cells and bind to DNA.
-
Solution: Optimize the incubation time (typically 15-60 minutes) and ensure the temperature is appropriate (usually 37°C for live cells, room temperature for fixed cells).[7]
-
-
Possible Cause 2: Low Cell Permeability. this compound is cell-permeant, but its efficiency can vary between cell types.[3]
-
Solution: For live cells that are difficult to stain, consider switching to the more permeable Hoechst 33342.[3] For fixed cells, ensure the permeabilization step (e.g., with Triton X-100 or saponin) was successful.
-
-
Possible Cause 3: Low Dye Concentration. The concentration may be too low for adequate signal.
-
Solution: Gradually increase the dye concentration within the recommended range.
-
-
Possible Cause 4: Poor Cell Health. Unhealthy or dying cells can exhibit altered membrane permeability and chromatin structure, leading to inconsistent staining.
-
Solution: Ensure cells are healthy and viable before staining. Use a viability dye to distinguish between live and dead cell populations.
-
Diagram: Troubleshooting Weak or Uneven Staining
Caption: Logical steps to address issues of weak or non-uniform staining.
Issue 3: Phototoxicity and Photobleaching
UV light used to excite Hoechst dyes can damage live cells and cause the fluorescent signal to fade.
-
Possible Cause 1: Excessive UV Exposure. High-intensity or prolonged exposure to UV light is a major cause of phototoxicity and photobleaching.[][2]
-
Solution: Use the lowest possible laser power or lamp intensity. Minimize exposure time during image acquisition. Use neutral density filters to attenuate the excitation light.
-
-
Possible Cause 2: Photoconversion. When using mercury arc lamps, UV excitation can cause Hoechst dyes to photoconvert and emit fluorescence in the green and red channels, creating artifacts.[][8]
Quantitative Data Summary
Table 1: Recommended Concentrations for this compound Staining
| Application | Cell Type | Recommended Concentration (Working Solution) |
| Nuclear Visualization | Live Cells | 1-5 µg/mL in complete medium[7] |
| Nuclear Visualization | Fixed & Permeabilized Cells | 0.5-2 µg/mL in PBS[7] |
| DNA Content (Flow Cytometry) | Live Cells | 1-10 µg/mL in complete medium[3][7] |
| General Staining | Bacteria or Eukaryotic Cells | 0.1-10 µg/mL[3][4] |
Note: The optimal concentration may vary by cell type and should be determined experimentally.[7]
Table 2: Typical Incubation Times and Temperatures
| Cell State | Incubation Time | Temperature |
| Live Cells | 15-60 minutes[7] | 37°C[7] |
| Fixed Cells | 15-30 minutes | Room Temperature |
| Suspension Cells | 3-10 minutes[9] | Room Temperature[9] |
Table 3: Spectral Properties of Hoechst Dyes
| Dye | Excitation Max (DNA-bound) | Emission Max (DNA-bound) | Unbound Dye Emission |
| This compound | ~380 nm[3] | ~438-490 nm[2][3] | 510-540 nm[3][4][6] |
| Hoechst 33342 | ~350 nm[4] | ~461 nm[4] | 510-540 nm[4] |
| Hoechst 33258 | ~350 nm[4] | ~461 nm[4] | 510-540 nm[4] |
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells for Microscopy
-
Prepare Working Solution: Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.
-
Stain Cells: Remove the existing medium from the cultured cells and add the Hoechst working solution, ensuring the cells are completely covered.
-
Incubate: Incubate the cells for 15-60 minutes at 37°C, protected from light.[7]
-
Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed medium or PBS to remove unbound dye.[10]
-
Image: Add fresh medium or PBS to the cells and proceed with imaging on a fluorescence microscope using a UV filter set.
Protocol 2: Staining of Live Suspension Cells for Flow Cytometry
-
Cell Preparation: Obtain a single-cell suspension and adjust the cell density to approximately 1 x 10⁶ cells/mL.[7]
-
Prepare Working Solution: Dilute the this compound stock solution to a final concentration of 1-10 µg/mL in complete medium.[7]
-
Stain Cells: Add the working solution directly to the cell suspension.
-
Incubate: Incubate for 15-60 minutes at 37°C, protected from light.[7]
-
Wash (Optional): Cells may be analyzed without washing, but this can increase background fluorescence.[7] To wash, centrifuge the cells, aspirate the supernatant, and resuspend in fresh buffer (e.g., PBS).
-
Analyze: Analyze the cells on a flow cytometer using UV or violet laser excitation. For best results, use a low flow rate.[7]
Protocol 3: Staining of Fixed and Permeabilized Cells
-
Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Washing: Wash cells 2-3 times with PBS to remove the fixative.
-
Permeabilization (Optional but Recommended): If required for other antibodies, permeabilize cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Prepare Working Solution: Dilute this compound to a final concentration of 0.5-2 µg/mL in PBS.[7]
-
Stain Cells: Add the working solution and incubate for at least 15 minutes at room temperature, protected from light.[7]
-
Wash: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mount and Image: Mount the coverslip with an anti-fade mounting medium and proceed with imaging.
Diagram: General this compound Staining Workflow
Caption: A simplified, high-level workflow for this compound staining.
References
- 2. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound [bdbiosciences.com]
- 8. biotium.com [biotium.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Effect of pH on Hoechst 34580 fluorescence intensity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hoechst 34580, with a specific focus on the effect of pH on its fluorescence intensity. This resource is intended for researchers, scientists, and drug development professionals.
Effect of pH on this compound Fluorescence Intensity
The fluorescence intensity of this compound is notably influenced by the pH of its environment. Generally, the fluorescence intensity of Hoechst dyes, including this compound, increases with the pH of the solvent.[1][] Optimal dye binding to DNA is typically achieved at a pH of 7.4.[3]
Note: The following table summarizes the qualitative relationship between pH and the fluorescence of the related dye Hoechst 33258, which may serve as a general indicator for this compound.
| pH Range | Effect on Hoechst 33258 Fluorescence Intensity |
| 7.4 to 4.0 | Gradual Increase |
| 3.5 to 3.0 | Sharp Increase |
| 2.5 to 1.5 | Decrease |
Troubleshooting and FAQs
Q1: My this compound staining is weak. Could pH be the issue?
A1: Yes, suboptimal pH is a common reason for weak staining. This compound fluorescence is pH-dependent, with optimal binding at pH 7.4.[3] Ensure your staining buffer (e.g., PBS) is at or near this pH. Buffers that are too acidic or alkaline can lead to reduced fluorescence intensity.
Q2: I am observing green fluorescence in my sample instead of the expected blue. What could be the cause?
A2: Green fluorescence with this compound is typically due to the presence of unbound dye.[1] This can occur if the dye concentration is too high or if the sample is not washed sufficiently after staining. The unbound dye fluoresces in the 510–540 nm range, which appears as green.[1] To resolve this, try reducing the this compound concentration and/or increasing the number and duration of post-staining washes.
Q3: Can I use phosphate-buffered saline (PBS) to prepare my this compound solutions?
A3: While dilute solutions of this compound can be used with PBS, it is not recommended to dissolve the powdered dye directly in PBS to make a stock solution.[3] It is best to prepare a stock solution in distilled water or DMSO and then dilute it to the working concentration in your desired buffer, such as PBS at pH 7.4.
Q4: My fluorescence signal is diminishing over time. What could be happening?
A4: Photobleaching, or the fading of the fluorescent signal upon exposure to light, can be a factor. Minimize the exposure of your stained samples to the excitation light source. Additionally, ensure your mounting medium contains an anti-fade reagent. Also, be aware that the fluorescence of Hoechst dyes can be quenched by bromodeoxyuridine (BrdU), which is often used in cell proliferation assays.[1]
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a stock solution of 1 to 10 mg/mL.
-
Alternatively, a stock solution of up to 10 mg/mL can be prepared in distilled water.[]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at ≤–20°C, protected from light. When stored correctly, the solution is stable for at least six months.[3]
Staining Protocol for Adherent Cells
-
Grow cells on sterile coverslips or in a multi-well plate.
-
When cells are at the desired confluency, remove the culture medium.
-
Wash the cells once with pre-warmed PBS at pH 7.4.
-
Prepare the working solution by diluting the this compound stock solution in PBS or culture medium to a final concentration of 0.1–10 μg/mL. The optimal concentration may vary depending on the cell type and should be determined experimentally.[1]
-
Add the working solution to the cells and incubate for 5 to 15 minutes at room temperature or 37°C, protected from light.
-
Remove the staining solution and wash the cells two to three times with PBS.
-
Mount the coverslip with a suitable mounting medium containing an anti-fade agent.
-
Visualize the stained nuclei using a fluorescence microscope with appropriate filters for blue fluorescence (Excitation/Emission maxima: ~380/438 nm when bound to DNA).[1]
Visualizations
References
Technical Support Center: Staining Dense or Thick Tissue Samples with Hoechst 34580
Welcome to the technical support center for Hoechst 34580 staining, specifically tailored for researchers, scientists, and drug development professionals working with dense or thick tissue samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal nuclear staining in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to stain dense or thick tissue samples, such as organoids, spheroids, and thick tissue sections.
Issue 1: Poor or No Staining in the Core of the Tissue
Symptom: Nuclei in the center of the tissue sample are faint or not stained, while the outer layers show bright fluorescence. This is often referred to as "ring staining."
| Potential Cause | Recommended Solution |
| Inadequate Dye Penetration | Increase the incubation time to allow for deeper diffusion of the dye. For very dense tissues, this could range from several hours to overnight.[1] |
| Increase the concentration of this compound. For thick samples, a concentration of 5-10 µg/mL may be necessary.[2] | |
| Perform the incubation at 37°C to facilitate faster diffusion.[2] | |
| Insufficient Permeabilization (for fixed tissues) | If using paraformaldehyde (PFA) fixation, ensure complete permeabilization by treating the tissue with a detergent like Triton X-100 (0.5% to 1%) for an extended period (e.g., 1-2 hours).[1] |
| High Cell Density | For spheroids and organoids, the dense packing of cells can hinder dye penetration. Consider optimizing culture conditions to produce slightly less compact structures if possible. |
| Tissue Fixation Issues | Incomplete or improper fixation can create a barrier to dye entry. Ensure the tissue is thoroughly fixed, especially in the core. For dense tissues, extend the fixation time. |
Issue 2: Uneven or Patchy Staining
Symptom: The fluorescence intensity is inconsistent across the same focal plane, with some areas appearing brightly stained while others are dim or unstained.
| Potential Cause | Recommended Solution |
| Residual Embedding Medium (e.g., paraffin) | For paraffin-embedded sections, ensure complete deparaffinization with fresh xylene. Inadequate removal of wax will prevent the aqueous stain from penetrating the tissue. |
| Incomplete Rehydration | After deparaffinization, ensure the tissue is fully rehydrated through a graded alcohol series before staining. |
| Air Bubbles | Trapped air bubbles can prevent the staining solution from reaching the tissue. Ensure the sample is fully submerged and gently agitate during incubation. |
| Tissue Folds or Tears | Artifacts from tissue sectioning can lead to uneven staining. Optimize sectioning technique to obtain smooth, uniform sections. |
| Non-uniform Fixation | Inconsistent fixation can lead to differential dye uptake. Ensure the entire sample is uniformly fixed by using an adequate volume of fixative and appropriate incubation time. |
Issue 3: High Background Fluorescence
Symptom: The entire sample, including non-nuclear regions, exhibits a high level of blue fluorescence, obscuring the specific nuclear signal.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of this compound. While higher concentrations can aid penetration, they can also lead to increased background. |
| Insufficient Washing | After staining, perform thorough washing steps with an appropriate buffer (e.g., PBS) to remove unbound dye.[3] For thick samples, increase the number and duration of washes. |
| Unbound Dye Fluorescence | Unbound this compound can fluoresce in the 510–540 nm range, which might appear as a green haze if excessive dye is used or washing is inadequate.[3] |
| Autofluorescence of the Tissue | Some tissues have endogenous fluorophores that can contribute to background. Consider using a tissue clearing agent to reduce autofluorescence. |
Issue 4: Phototoxicity and Photobleaching in Live-Cell Imaging
Symptom: During time-lapse imaging of live thick tissues, cells show signs of stress (e.g., blebbing, apoptosis) or the fluorescent signal fades over time.
| Potential Cause | Recommended Solution |
| UV-induced Cell Damage | Minimize the exposure time to the UV excitation light. Use the lowest possible laser power that still provides an adequate signal.[4] |
| Reduce the frequency of image acquisition in time-lapse experiments. | |
| Use a confocal microscope with a pinhole set to allow for an optical slice of approximately 1-2 µm to reduce out-of-focus excitation.[4] | |
| Dye-induced Phototoxicity | Use the lowest effective concentration of this compound. |
| For long-term imaging, consider using a less phototoxic nuclear stain if possible. | |
| Photobleaching | Use an anti-fade mounting medium for fixed samples. |
| For live samples, minimize total light exposure by optimizing imaging parameters (laser power, exposure time, acquisition frequency). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining thick tissue samples?
The optimal concentration depends on the tissue type, density, and thickness. For thick or dense samples like spheroids and organoids, a higher concentration in the range of 1-10 µg/mL is often required to ensure adequate penetration.[2][3] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific sample.
Q2: How long should I incubate my thick tissue samples with this compound?
Incubation times for thick tissues are significantly longer than for cell monolayers. For fixed thick sections or spheroids, incubation can range from 30 minutes to several hours at room temperature or 37°C.[2] For very dense tissues, overnight incubation at 4°C may be necessary.[1] For live samples, incubation times of 15-60 minutes at 37°C are a good starting point.[2]
Q3: Can I use this compound for live-cell imaging of thick tissues?
Yes, this compound is cell-permeant and can be used for live-cell imaging.[3] However, it is less permeant than Hoechst 33342.[3] Be mindful of potential phototoxicity with prolonged UV exposure, which can be more pronounced in long-term imaging of 3D cultures.[5]
Q4: How does this compound compare to DAPI for staining thick tissues?
Both are blue-emitting DNA stains that bind to the minor groove of DNA. However, Hoechst dyes are generally considered less toxic than DAPI for live-cell imaging.[3] For fixed tissues, DAPI may provide a brighter signal, but Hoechst dyes are also widely used. A key difference is that Hoechst dyes are generally more cell-permeable, making them a better choice for live-cell staining.
Q5: Can tissue clearing methods improve this compound staining in thick samples?
Yes, tissue clearing can significantly improve the imaging of thick samples by reducing light scattering and increasing optical transparency. This allows for better penetration of excitation and emission light, resulting in clearer images from deeper within the tissue. Some clearing methods like CLARITY have been shown to be compatible with nuclear counterstains like DAPI, and similar principles apply to this compound. However, some clearing protocols can quench fluorescence, so it is important to choose a method compatible with your fluorescent dye.[6]
Q6: What are the spectral properties of this compound?
When bound to DNA, this compound has an excitation maximum around 380 nm and an emission maximum around 438 nm.[3] Unbound dye can fluoresce in the 510-540 nm range.[3]
Experimental Protocols
Protocol 1: Staining of Fixed, Thick Tissue Sections
This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) or cryopreserved thick tissue sections.
Materials:
-
Fixed thick tissue sections on slides
-
Xylene (for FFPE sections)
-
Graded ethanol series (100%, 95%, 70%, 50%) (for FFPE sections)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)
-
Staining solution: 1-10 µg/mL this compound in PBS
-
Washing buffer: PBS
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): a. Immerse slides in xylene to remove paraffin (2 x 10 minutes). b. Rehydrate sections through a graded series of ethanol (2 x 5 minutes each in 100%, 95%, 70%, 50% ethanol). c. Rinse with deionized water (2 x 5 minutes).
-
Permeabilization: a. Incubate sections in permeabilization buffer for 1-2 hours at room temperature.
-
Washing: a. Wash sections three times with PBS for 5 minutes each.
-
Staining: a. Prepare the this compound staining solution at the desired concentration. b. Apply the staining solution to the sections, ensuring complete coverage. c. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: a. Wash sections three times with PBS for 10-15 minutes each to remove unbound dye.
-
Mounting: a. Carefully remove excess wash buffer. b. Mount a coverslip using an antifade mounting medium.
-
Imaging: a. Image using a fluorescence or confocal microscope with appropriate filters for this compound (Excitation ~380 nm, Emission ~438 nm).
Protocol 2: Staining of Live Organoids or Spheroids
This protocol is for staining the nuclei of live 3D cell cultures.
Materials:
-
Organoids or spheroids in culture medium
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)
-
Pre-warmed culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Staining Solution: a. Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 1-10 µg/mL.
-
Staining: a. Carefully remove the existing culture medium from the organoids/spheroids. b. Add the this compound staining solution. c. Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: a. Gently remove the staining solution. b. Wash the organoids/spheroids two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: a. Immediately image the live samples using a fluorescence or confocal microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels. b. Use minimal excitation light to reduce phototoxicity.
Visualizations
Caption: Workflow for staining fixed thick tissue sections with this compound.
Caption: Troubleshooting logic for uneven this compound staining.
References
Hoechst 34580 compatibility with different fixation methods
Welcome to the technical support center for Hoechst 34580 staining. This guide provides detailed information on the compatibility of this compound with various fixation methods to help researchers, scientists, and drug development professionals optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with fixed cells?
Yes, this compound is a cell-permeant dye that can be used to stain the nuclei of both live and fixed cells.[][2][3][4]
Q2: Which fixation methods are recommended for this compound staining?
Paraformaldehyde (PFA) and ethanol are the most commonly recommended and well-documented fixation methods for use with this compound. Methanol and acetone can also be used, although specific protocols in conjunction with this compound are less common.
Q3: Can I use glutaraldehyde to fix cells for this compound staining?
Glutaraldehyde is generally not recommended for fluorescence microscopy applications, including Hoechst staining. It is a strong crosslinker that can induce significant autofluorescence in the blue and green channels, which can interfere with the this compound signal.
Q4: Do I need to permeabilize my cells after fixation for this compound staining?
For crosslinking fixatives like paraformaldehyde, a separate permeabilization step (e.g., with Triton X-100 or saponin) is often recommended to ensure efficient entry of the dye into the nucleus. However, since this compound is cell-permeant, this step may not always be necessary and should be optimized for your specific cell type and experimental conditions. For solvent-based fixatives like methanol and acetone, a separate permeabilization step is not required as these agents simultaneously fix and permeabilize the cells.
Q5: Can I perform this compound staining before fixation?
Yes, it is possible to stain live cells with this compound and then fix them.[3] This can be useful for certain experimental workflows. However, the fixation process may affect the staining intensity and distribution, so it is important to validate this approach for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Nuclear Staining | Insufficient dye concentration or incubation time. | Optimize the this compound concentration (typically 0.1-10 µg/mL) and incubation time (5-60 minutes).[3][4] |
| Incomplete fixation or permeabilization. | Ensure proper fixation and, if using a crosslinking fixative, consider adding or optimizing a permeabilization step. | |
| Cell type-specific issues. | Some cell types may be more resistant to staining. Try increasing the dye concentration or incubation time. | |
| High Background Fluorescence | Excess dye not washed away. | Increase the number and duration of wash steps after staining. |
| Autofluorescence from the fixative. | If using glutaraldehyde, switch to PFA. If using PFA, ensure it is freshly prepared and of high quality. | |
| Dye precipitation. | Ensure the this compound stock solution is properly dissolved and filtered if necessary. | |
| Cytoplasmic or Non-Specific Staining | Cell death or membrane damage prior to or during fixation. | Handle cells gently and ensure they are healthy before starting the protocol. |
| Mycoplasma contamination. | Test for and eliminate mycoplasma contamination, as it can cause extranuclear DNA staining. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time of stained cells to the microscope's light source. Use an anti-fade mounting medium. |
Experimental Protocols & Data
Fixation Method Compatibility Summary
| Fixation Method | Compatibility | Key Considerations |
| Paraformaldehyde (PFA) | High | Recommended for preserving cell morphology. May require a separate permeabilization step. |
| Methanol | Moderate | Fixes and permeabilizes simultaneously. Can alter cell morphology. |
| Acetone | Moderate | Similar to methanol, fixes and permeabilizes. Can cause cell shrinkage. |
| Ethanol | High | Commonly used for fixing cells for flow cytometry analysis of DNA content.[3] |
| Glutaraldehyde | Low | Not recommended due to high autofluorescence. |
Detailed Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates. For suspension cells, cytospin onto slides.
-
Fixation:
-
Carefully remove the culture medium.
-
Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Permeabilization:
-
Add 0.1-0.5% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.[5]
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 2: Methanol Fixation
-
Cell Preparation: As described in Protocol 1.
-
Fixation:
-
Carefully remove the culture medium.
-
Add ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.
-
Remove the methanol and let the cells air dry completely.
-
-
Rehydration and Staining:
-
Rehydrate the cells by washing three times with PBS for 5 minutes each.
-
Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 3: Acetone Fixation
-
Cell Preparation: As described in Protocol 1.
-
Fixation:
-
Carefully remove the culture medium.
-
Add ice-cold 100% acetone and incubate for 5-10 minutes at -20°C.
-
Remove the acetone and let the cells air dry completely.
-
-
Rehydration and Staining:
-
Rehydrate the cells by washing three times with PBS for 5 minutes each.
-
Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Quantitative Data Summary
| Parameter | Live Cell Staining | Fixed Cell Staining (PFA) | Fixed Cell Staining (Methanol/Acetone) |
| This compound Concentration | 1-10 µg/mL[5] | 0.5-2 µg/mL[5] | 0.5-2 µg/mL |
| Incubation Time | 15-60 minutes at 37°C[5] | 15-30 minutes at RT | 15-30 minutes at RT |
| Fixation Time | N/A (can be fixed post-staining) | 10-20 minutes at RT | 5-10 minutes at -20°C |
| Permeabilization | Not required | Optional (0.1-0.5% Triton X-100) | Not required |
Visualizations
Caption: Workflow for choosing a fixation method for this compound staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
Validation & Comparative
A Head-to-Head Comparison of Hoechst 34580 and DAPI for Nuclear Staining in Fixed Cells
For researchers in cellular and molecular biology, accurate and reliable nuclear staining is a cornerstone of many experimental workflows. Among the plethora of available fluorescent dyes, Hoechst 34580 and 4′,6-diamidino-2-phenylindole (DAPI) are two of the most widely used blue-emitting stains for visualizing the nuclei of fixed cells. Both dyes bind preferentially to the minor groove of double-stranded DNA (dsDNA), with a strong affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] This specific binding results in a significant increase in their fluorescence quantum yield, making the nucleus stand out with a bright blue fluorescence against a dark background.
While both dyes serve a similar purpose, their distinct chemical structures and properties can influence their performance in different applications. This guide provides an objective comparison of this compound and DAPI for nuclear staining in fixed cells, supported by experimental data and detailed protocols to assist researchers in selecting the optimal dye for their specific needs.
At a Glance: Key Differences
| Feature | This compound | DAPI |
| Cell Permeability | Cell-permeant[1][6][7] | Semi-permeant to impermeant[8][9] |
| Toxicity | Generally less toxic[6] | Can be cytotoxic at higher concentrations[8] |
| Photostability | Subject to photobleaching; some reports suggest it is less stable than DAPI.[10][11] | More photostable than Hoechst dyes according to some sources, though also subject to photobleaching.[10][11] |
| Fluorescence Enhancement | ~30-fold upon binding to dsDNA[4][][13] | ~20-fold upon binding to dsDNA[4][] |
Quantitative Data Summary
The following table summarizes the key spectral and photophysical properties of this compound and DAPI when bound to dsDNA.
| Parameter | This compound | DAPI |
| Excitation Maximum (nm) | ~371-380[1][6][13] | ~358-360[2] |
| Emission Maximum (nm) | ~437-440[4][6][13] | ~456-461[2][3] |
| Quantum Yield (DNA-bound) | Not explicitly found, but generally considered brighter than DAPI.[10] | ~0.62 - 0.92[2][14] |
| Binding Preference | A-T rich regions of the minor groove of dsDNA[1][6] | A-T rich regions of the minor groove of dsDNA[2][3] |
Experimental Protocols
Below are detailed protocols for staining fixed cells with this compound and DAPI. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Fixation and Permeabilization (General Protocol)
-
Grow cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
This compound Staining Protocol
-
Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 0.1-10 µg/mL in PBS.[1][6] The optimal concentration should be determined experimentally.
-
Staining: Add the this compound staining solution to the fixed and permeabilized cells, ensuring the cells are completely covered. Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set.
DAPI Staining Protocol
-
Prepare Staining Solution: Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF) and dilute it to a working concentration of 0.1-1 µg/mL in PBS.
-
Staining: Add the DAPI working solution to the fixed and permeabilized cells and incubate for 1-5 minutes at room temperature in the dark.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.
-
Mounting: Mount the coverslip with an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for nuclear staining of fixed cells with either this compound or DAPI.
Discussion and Recommendations
Both this compound and DAPI are excellent choices for nuclear counterstaining in fixed cells, providing bright and specific nuclear visualization. The choice between the two often comes down to specific experimental requirements and potential concerns.
Choose this compound when:
-
Working with both live and fixed cells: Its good cell permeability makes it a versatile option if your experimental design includes both live-cell imaging and fixed-cell analysis.[1][6][7]
-
Minimizing cytotoxicity is a priority: Hoechst dyes are generally considered to be less toxic than DAPI, which can be an important factor even in fixed-cell experiments where subsequent assays might be performed.[6]
-
A brighter signal is desired: With a higher fluorescence enhancement upon DNA binding, this compound may provide a brighter signal, which can be advantageous for imaging low-abundance targets or for automated imaging systems.[4][10][][13]
Choose DAPI when:
-
Strictly working with fixed and permeabilized cells: DAPI's poor permeability in live cells is not a concern in fixed-cell applications, and it is a well-established and reliable stain.[8][9]
-
Photostability is a major concern: Some studies suggest that DAPI is more resistant to photobleaching than Hoechst dyes, which could be beneficial for experiments requiring prolonged exposure to excitation light, such as time-lapse imaging of fixed samples or extensive z-stack acquisition.[10]
-
Cost is a consideration: DAPI is often a more economical choice compared to Hoechst dyes.[3]
It is important to note that both dyes can undergo photoconversion to green and red emitting forms upon prolonged UV exposure, which could potentially interfere with multicolor imaging experiments.[11] Therefore, it is always recommended to minimize light exposure and use appropriate controls.
References
- 1. How does DAPI work? | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]
- 8. DAPI | AAT Bioquest [aatbio.com]
- 9. This compound - FAQs [thermofisher.com]
- 10. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 14. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hoechst 34580 and Hoechst 33342 for Live Cell Imaging
In the realm of live cell imaging, the selection of an appropriate fluorescent stain is paramount for accurate and reliable experimental outcomes. Among the plethora of available nuclear stains, the Hoechst dyes, a family of bis-benzimides, have long been favored for their specificity to DNA and their blue fluorescence emission. This guide provides a detailed comparison of two prominent members of this family, Hoechst 34580 and Hoechst 33342, to assist researchers, scientists, and drug development professionals in making an informed choice for their live-cell imaging applications.
Key Performance Characteristics at a Glance
A summary of the key quantitative and qualitative characteristics of this compound and Hoechst 33342 is presented below, highlighting their spectral properties, permeability, and toxicity.
| Feature | This compound | Hoechst 33342 |
| Excitation Maximum (DNA-bound) | ~371-380 nm[] | ~350-361 nm[][2] |
| Emission Maximum (DNA-bound) | ~438-440 nm[] | ~454-461 nm[2][3] |
| Cell Permeability | Cell-permeant | Highly cell-permeant[3] |
| Relative Toxicity | Low cytotoxicity | Low cytotoxicity[] |
| Key Structural Difference | Contains a dimethylamine group[3] | Contains a lipophilic ethyl group[2][3] |
Delving into the Differences: A Head-to-Head Comparison
Spectral Properties
Both this compound and Hoechst 33342 are excited by ultraviolet (UV) light and emit blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. However, their excitation and emission spectra are not identical. Hoechst 33342 has an excitation maximum around 350-361 nm and an emission maximum in the range of 454-461 nm when bound to DNA.[2][3] In contrast, this compound exhibits a shift in its spectral properties, with a longer wavelength excitation maximum at approximately 371-380 nm and an emission maximum around 438-440 nm.[] This spectral difference can be a crucial factor when designing multicolor imaging experiments to minimize spectral overlap with other fluorophores.
Cell Permeability and Suitability for Live-Cell Imaging
The most significant distinction between these two dyes lies in their cell permeability, which directly impacts their efficacy in live-cell imaging. Hoechst 33342 possesses an additional lipophilic ethyl group, which enhances its ability to cross intact cell membranes.[2][3] This superior cell permeability makes Hoechst 33342 the preferred choice for staining the nuclei of living cells.[][3] While this compound is also cell-permeant, its efficiency in traversing the cell membrane is comparatively lower.
Toxicity and Phototoxicity
Both dyes are generally considered to have low cytotoxicity, making them suitable for live-cell applications where maintaining cell health is critical.[] However, it is important to note that all DNA-binding dyes can exhibit some level of toxicity, especially at higher concentrations or with prolonged exposure. Furthermore, the use of UV excitation light for these dyes can induce phototoxicity and photobleaching. While direct comparative studies on the photostability of this compound and Hoechst 33342 are limited, it is a critical parameter to consider, especially for long-term time-lapse imaging experiments. Researchers should aim to use the lowest possible dye concentration and light exposure to minimize these effects.
Experimental Protocols
Detailed methodologies for utilizing this compound and Hoechst 33342 in live-cell imaging are provided below. It is important to optimize the staining concentration and incubation time for each specific cell type and experimental condition.
Live Cell Staining Protocol for Hoechst 33342
-
Prepare a Stock Solution: Dissolve Hoechst 33342 powder in deionized water or DMSO to a stock concentration of 1 to 10 mg/mL.
-
Prepare a Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to a final working concentration of 0.5 to 10 µg/mL.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the Hoechst 33342 working solution to cover the cells.
-
For suspension cells, pellet the cells and resuspend them in the working solution.
-
-
Incubation: Incubate the cells for 5 to 60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.
Live Cell Staining Protocol for this compound
-
Prepare a Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 1 to 10 mg/mL.
-
Prepare a Working Solution: Dilute the stock solution in a suitable buffer or cell culture medium to a final working concentration of 1 to 10 µg/mL.
-
Cell Staining:
-
For adherent cells, replace the culture medium with the this compound working solution.
-
For suspension cells, centrifuge the cells and resuspend them in the working solution.
-
-
Incubation: Incubate the cells for 10 to 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: Proceed with imaging using a fluorescence microscope with appropriate filter sets for this compound (excitation ~371-380 nm, emission ~438-440 nm).
Visualizing the Workflow and Structures
To further clarify the experimental process and the structural differences between the two dyes, the following diagrams are provided.
Caption: A simplified workflow for staining live cells with Hoechst dyes.
Caption: Key structural differences between Hoechst 33342 and this compound.
Conclusion
References
A Comparative Guide to DNA Quantification: Validating Hoechst 34580 Against Common Alternatives
For researchers, scientists, and drug development professionals, accurate DNA quantification is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive validation of Hoechst 34580, a blue fluorescent, cell-permeant dye, by comparing its performance against established DNA quantification agents: DAPI, Propidium Iodide (PI), and SYBR Green I. This objective analysis, supported by experimental data and detailed protocols, will assist in selecting the optimal dye for your specific research needs.
Performance at a Glance: A Comparative Analysis
The selection of a DNA quantification dye hinges on several key performance indicators. This compound offers a balanced profile suitable for various applications, particularly those involving live cells. The following tables summarize the quantitative and qualitative performance of this compound in comparison to DAPI, Propidium Iodide, and SYBR Green I.
| Quantitative Performance Metrics | This compound | DAPI | Propidium Iodide (PI) | SYBR Green I |
| Fluorescence Enhancement (upon DNA binding) | ~30-fold[] | ~20-fold | 20- to 30-fold[2][3] | >1000-fold |
| Limit of Detection (LOD) | ~3 ng (for Hoechst 33258)[4] | Data not readily available in comparable format | Data not readily available in comparable format | 25 pg to 1 ng/mL[5][6] |
| Dynamic Range | 0 to 25 µM (ratiometric response)[7][] | Data not readily available in comparable format | Data not readily available in comparable format | 0.25 - 2500 pg/µL[5] |
| Qualitative Performance Characteristics | This compound | DAPI | Propidium Iodide (PI) | SYBR Green I |
| Cell Permeability | Cell-permeant (less than Hoechst 33342)[8] | Semi-permeant to impermeant | Impermeant | Cell-permeant |
| Suitability for Live Cells | Yes | Limited | No | Yes |
| Suitability for Fixed Cells | Yes | Yes | Yes | Yes |
| Binding Mechanism | Minor groove binding (AT-rich regions)[8] | Minor groove binding (AT-rich regions) | Intercalation | Intercalation and minor groove binding |
| Cytotoxicity | Low | Higher than Hoechst dyes[8] | Not applicable for live cell staining | Low |
| Photostability | Moderate; can photoconvert with prolonged UV exposure[][9] | More stable than Hoechst dyes | Good | Moderate |
Mechanism of Action: How These Dyes Illuminate DNA
The fluorescence of these dyes is fundamentally linked to their interaction with DNA. Understanding their distinct mechanisms of action is crucial for interpreting experimental results. This compound and DAPI are minor groove binders with a preference for adenine-thymine (A-T) rich regions of DNA. In contrast, Propidium Iodide and SYBR Green I are intercalating dyes, inserting themselves between the base pairs of the DNA double helix. This intercalation typically results in a more significant fluorescence enhancement.
Caption: Mechanisms of action for different DNA-binding dyes.
Experimental Validation: Protocols for Accurate DNA Quantification
Reproducible and accurate data begins with a robust experimental protocol. Below are detailed methodologies for quantifying DNA using this compound and, for comparison, SYBR Green I.
Experimental Workflow: A Visual Overview
The general workflow for DNA quantification using fluorescent dyes involves sample preparation, dye incubation, and fluorescence measurement. The specific steps can vary depending on the chosen dye and whether live or fixed cells are being analyzed.
Caption: Comparative experimental workflows.
Protocol 1: DNA Quantification in Live Cells using this compound
This protocol is suitable for determining the DNA content in a population of living cells, for example, in cell cycle analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell suspension
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL.[8][10] The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium from the wells and add the this compound staining solution.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-60 minutes.[10] The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): For applications requiring low background fluorescence, the staining solution can be removed, and the cells washed once or twice with warm PBS or culture medium.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to approximately 380 nm and emission to approximately 438 nm.[8] Alternatively, visualize the stained nuclei using a fluorescence microscope with a suitable filter set.
Protocol 2: DNA Quantification in Solution using SYBR Green I
This protocol is designed for the quantification of purified DNA in solution.
Materials:
-
SYBR Green I stock solution (e.g., 10,000X in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DNA standards of known concentrations
-
Unknown DNA samples
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare DNA Standards: Prepare a serial dilution of the DNA standard in TE buffer to generate a standard curve. The concentration range should encompass the expected concentration of the unknown samples.
-
Prepare SYBR Green I Working Solution: Dilute the SYBR Green I stock solution in TE buffer. A common final dilution is 1:10,000, but this may need optimization. Protect the solution from light.
-
Sample and Standard Preparation: In a 96-well black microplate, add a fixed volume of each DNA standard and unknown DNA sample to separate wells. It is recommended to perform measurements in triplicate.
-
Dye Addition: Add an equal volume of the SYBR Green I working solution to each well containing the DNA standards and samples.
-
Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 497 nm and emission to approximately 520 nm.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations. Use the linear regression of the standard curve to determine the concentration of the unknown DNA samples based on their fluorescence intensity.
Protocol 3: DNA Content Analysis in Fixed Cells using Propidium Iodide
This protocol is a standard method for cell cycle analysis using flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a buffered solution)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C in ethanol for several weeks.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using an excitation wavelength of 488 nm and collecting the emission signal in the appropriate red channel (typically around 617 nm). The data will generate a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the identification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion: Selecting the Right Tool for the Job
The validation of this compound demonstrates its utility as a reliable and versatile tool for DNA quantification, particularly in live-cell imaging and analysis. Its cell-permeant nature and relatively low cytotoxicity make it a valuable alternative to dyes that require cell fixation.
-
For live-cell imaging and cell cycle analysis , this compound is a strong candidate, offering a balance of cell permeability and low toxicity.
-
For highly sensitive quantification of purified DNA , SYBR Green I remains a superior choice due to its significant fluorescence enhancement upon binding to dsDNA.
-
For standard DNA content analysis in fixed cells by flow cytometry , Propidium Iodide is a well-established and cost-effective option.
-
For fixed-cell imaging , both this compound and DAPI are excellent choices, with DAPI exhibiting greater photostability.
Ultimately, the choice of DNA quantification dye should be guided by the specific requirements of the experiment, including the cell type (live or fixed), the required sensitivity, and the available instrumentation. This guide provides the necessary comparative data and protocols to make an informed decision and achieve accurate and reproducible results in your research.
References
- 2. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Microplate fluorescence assay for the quantification of double stranded DNA using SYBR Green I dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Spectral Overlap Between Hoechst 34580 and GFP: A Comparison Guide for Researchers
For researchers in cell biology, drug development, and related fields, accurate multiplex fluorescence imaging is paramount. A common pairing in these experiments is the use of a nuclear counterstain with a fluorescent protein reporter, such as Green Fluorescent Protein (GFP). This guide provides a detailed comparison of Hoechst 34580, a widely used blue fluorescent DNA stain, and its spectral compatibility with GFP. We will delve into the quantitative spectral properties, the critical issue of spectral bleed-through, and provide experimental protocols for its assessment. Furthermore, we will explore viable alternative nuclear stains that offer superior spectral separation from GFP.
Data Presentation: A Head-to-Head Look at Spectral Properties
To facilitate a clear comparison, the key photophysical properties of this compound and a common variant of Green Fluorescent Protein (Enhanced GFP or EGFP) are summarized in the table below.
| Property | This compound (DNA-bound) | Enhanced GFP (EGFP) |
| Excitation Maximum (nm) | ~371-380 | ~488 |
| Emission Maximum (nm) | ~438-440 | ~509 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | Not readily available | 55,900[1] |
| Quantum Yield | Not readily available for 34580; Hoechst 33258 is 0.034 in water, increases with DNA binding. | ~0.60 |
The Challenge of Spectral Overlap
While the peak emission of DNA-bound this compound is in the blue region of the spectrum, there are two significant sources of spectral overlap that can interfere with the detection of GFP signal:
-
Fluorescence of Unbound this compound: Unbound this compound dye exhibits fluorescence in the 510–540 nm range, which directly overlaps with the emission spectrum of GFP.[2] This can lead to a false-positive green signal in the cytoplasm or in areas with low DNA content if the staining concentration is too high or washing is insufficient.[2]
-
Photoconversion of Hoechst Dyes: A more critical and often overlooked issue is the photoconversion of Hoechst dyes upon exposure to UV light. Both Hoechst 33258 and 33342 have been shown to convert to green-emitting and even red-emitting forms after UV excitation. This phenomenon can lead to the erroneous interpretation of a green signal in the nucleus as GFP localization, especially when imaging weakly expressed GFP-tagged proteins.
Experimental Protocols
To empower researchers to assess and mitigate spectral overlap in their own experiments, we provide the following detailed protocols.
Experimental Protocol for Quantifying Spectral Bleed-Through
This protocol outlines a method to quantify the amount of signal from one fluorophore that is detected in another fluorophore's channel (spectral bleed-through or crosstalk) using ImageJ.
Objective: To calculate the crosstalk factor of this compound into the GFP channel.
Materials:
-
Microscope with appropriate filter sets for Hoechst (e.g., DAPI filter) and GFP (e.g., FITC/GFP filter).
-
Cells expressing a nuclear-localized protein tagged with GFP.
-
Cells not expressing GFP, stained with this compound.
-
ImageJ software.
Procedure:
-
Sample Preparation:
-
Prepare two separate slides:
-
Sample A: Cells expressing the nuclear GFP fusion protein (no Hoechst stain).
-
Sample B: Cells stained only with this compound.
-
-
-
Image Acquisition:
-
Using the same acquisition settings (exposure time, gain, etc.) for both samples, capture images of each sample in both the Hoechst channel and the GFP channel.
-
For Sample B (Hoechst only), the image taken in the GFP channel will represent the bleed-through.
-
-
Image Analysis in ImageJ:
-
Open the images from Sample B (Hoechst only).
-
Select a region of interest (ROI) that encompasses several stained nuclei in the Hoechst channel image.
-
Measure the mean intensity of this ROI in both the Hoechst channel image (IHoechst) and the GFP channel image (Ibleed-through).
-
Calculate the crosstalk factor (CTF) using the following formula: CTF = Ibleed-through / IHoechst
-
-
Correction of Experimental Images:
-
For your experimental samples containing both Hoechst and GFP, you can use the calculated CTF to correct for bleed-through.
-
In ImageJ, use the "Image Calculator" or "Math" functions to subtract the bleed-through from the GFP channel image: Corrected GFP Image = Original GFP Image - (CTF * Hoechst Image)
-
General Staining Protocol for this compound
For Live Cells:
-
Prepare a 1 mg/mL stock solution of this compound in distilled water.
-
Dilute the stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium.
-
Replace the existing medium with the staining solution and incubate for 5-15 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed medium before imaging.
For Fixed Cells:
-
Fix and permeabilize cells using your standard protocol.
-
Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.
-
Incubate the fixed cells with the staining solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS before mounting and imaging.
Alternatives to this compound for GFP Co-staining
To circumvent the challenges of spectral overlap, researchers can utilize far-red nuclear counterstains. These dyes have excitation and emission profiles that are well separated from GFP.
| Alternative Stain | Excitation Maximum (nm) | Emission Maximum (nm) | Key Advantages |
| DRAQ5™ | ~646 | ~697 (DNA-bound) | Far-red emission, compatible with GFP, suitable for live and fixed cells.[3][4][5] |
| SiR-DNA (SiR-Hoechst) | ~652 | ~674 (DNA-bound) | Far-red emission, low phototoxicity, compatible with super-resolution microscopy and GFP.[2][6] |
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Spectral properties and overlap of this compound and GFP.
Caption: Workflow for quantifying spectral bleed-through.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biorxiv.org [biorxiv.org]
- 3. howto:using_the_flcs_script_for_spectral_crosstalk_removal_via_flccs [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Unmixing fluorescence signals - a powerful tool in the Life Sciences | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
Hoechst 34580: A Superior Blue Fluorescent Dye for Live-Cell Imaging and Beyond
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of fluorescent nuclear stains, the Hoechst family of dyes has long been a staple for visualizing DNA in both fixed and living cells. While DAPI has been a traditional choice for fixed-cell applications, its limitations in live-cell imaging, primarily due to poor cell permeability and higher toxicity, have led researchers to seek superior alternatives.[1][2] Among the cell-permeant Hoechst dyes, Hoechst 34580 emerges as a versatile and advantageous probe, offering unique spectral properties and novel applications, particularly in the realm of drug development.
This guide provides an objective comparison of this compound against other common blue fluorescent dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison: this compound vs. Alternatives
This compound, a bisbenzimidazole dye, binds to the minor groove of double-stranded DNA with a strong preference for adenine-thymine (A-T) rich regions.[2] This binding mechanism is shared with other Hoechst dyes and DAPI. However, key differences in chemical structure lead to significant advantages in performance, particularly in live-cell imaging contexts.
Key Advantages of this compound:
-
Unique Spectral Profile: this compound is excited by UV light at a slightly longer wavelength (~370-380 nm) and emits blue fluorescence at a shorter wavelength (~438-440 nm) compared to Hoechst 33342 and DAPI.[2][3] This distinct spectral window can be crucial in multicolor imaging experiments, minimizing spectral overlap with other common fluorophores like GFP. The dye also possesses a significant Stokes shift, the separation between excitation and emission maxima, which further enhances its utility in multicolor labeling.[2]
-
Live-Cell Compatibility: Like other Hoechst dyes, this compound readily penetrates the membranes of living cells, enabling real-time visualization of nuclear morphology and dynamics.[2] This stands in stark contrast to DAPI, which is largely impermeant to live cells and is therefore best suited for fixed and permeabilized samples.[1]
-
Lower Cytotoxicity: The Hoechst family of dyes is generally less toxic than DAPI, ensuring higher cell viability during and after staining, which is critical for long-term imaging studies and for preserving cellular function.[2][4]
-
Versatility in Applications: this compound is a robust tool for a wide array of applications, including fluorescence microscopy, flow cytometry, cell cycle analysis, and the identification of apoptotic cells.[2]
-
Novel Role in Drug Development: Intriguing research has identified this compound as a potential inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[5] This opens a new avenue for its use in neurodegenerative disease research and drug screening.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound compared to Hoechst 33342 and DAPI. While specific quantitative values for photostability and cytotoxicity are not always available in direct comparative studies, the qualitative consensus from multiple sources is provided.
Table 1: Spectral and Physicochemical Properties
| Property | This compound | Hoechst 33342 | DAPI |
| Excitation Max (DNA-bound) | ~371-380 nm[2][3] | ~350-358 nm[6] | ~358 nm[7] |
| Emission Max (DNA-bound) | ~438-440 nm[2][3] | ~460-461 nm[6] | ~461 nm[7] |
| Fluorescence Enhancement | ~30-fold[][9] | ~30-fold[][9] | ~20-fold[9] |
| Quantum Yield (DNA-bound) | Not Reported | 0.38[6] | Not Reported |
| Cell Permeability (Live Cells) | Permeant[2] | Highly Permeant[] | Semi- to Impermeant[1] |
Table 2: Performance in Biological Applications
| Property | This compound | Hoechst 33342 | DAPI |
| Live-Cell Imaging Suitability | Excellent | Excellent (Often Preferred) | Poor / Inconsistent[1] |
| Cytotoxicity | Low | Low | Higher than Hoechst[4] |
| Photostability | Subject to photobleaching; UV can cause photoconversion to green/red forms[7] | Subject to photobleaching; UV can cause photoconversion to green/red forms[7] | More stable than Hoechst, but also subject to photoconversion[7] |
| Aβ Aggregation Inhibition (IC₅₀) | ~0.86 µM[5] | ~0.68 µM[5] | Not Reported |
Experimental Methodologies and Visualizations
To illustrate the practical application of this compound, this section provides detailed protocols for key experiments and visualizes the workflows using Graphviz diagrams.
Live-Cell Nuclear Staining Workflow
This protocol outlines the fundamental steps for staining the nuclei of living cells for fluorescence microscopy.
Experimental Protocol:
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-appropriate culture dishes.
-
Prepare Staining Solution: Immediately before use, dilute a stock solution of this compound to a final working concentration of 1-5 µg/mL in a complete cell culture medium.
-
Staining: Remove the existing culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal time may vary depending on the cell type.
-
Washing: Aspirate the staining solution and wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with a UV excitation source and a blue emission filter.
Caption: Workflow for staining live cells with this compound.
Cell Cycle Analysis with BrdU and this compound
Hoechst dye fluorescence is quenched by the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[2][4] This property allows for the powerful analysis of cell cycle progression via flow cytometry.
Experimental Protocol:
-
BrdU Labeling: Culture cells and add BrdU to the medium at a final concentration of 10-20 µM. Incubate for a duration that allows cells to incorporate BrdU during S-phase (e.g., 1-24 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Permeabilization & DNA Denaturation: Pellet the fixed cells and resuspend in 2N HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.
-
Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid. Pellet the cells and wash them twice with a PBS-based buffer.
-
Antibody Staining: Incubate the cells with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature.
-
Hoechst Staining: Wash the cells to remove excess antibody and resuspend them in a PBS-based buffer containing 1-10 µg/mL this compound.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The this compound signal (blue fluorescence) measures total DNA content, while the anti-BrdU signal (e.g., green fluorescence) identifies cells that were in S-phase during the labeling period.
References
- 1. This compound - FAQs [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. Discovery of DNA dyes this compound and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
A Comparative Guide to Hoechst Dyes: Cell Permeability and Staining Protocols
For researchers, scientists, and drug development professionals, the selection of an appropriate nuclear stain is a critical step in cellular imaging and analysis. Hoechst dyes, a family of blue fluorescent stains, are widely used for their ability to bind to DNA in both live and fixed cells. A key differentiator among the various Hoechst dyes is their cell permeability, which dictates their suitability for different experimental applications. This guide provides an objective comparison of the cell permeability of common Hoechst dyes, supported by experimental data and detailed protocols.
Unveiling the Differences: A Head-to-Head Comparison
The most commonly utilized Hoechst dyes are Hoechst 33342 and Hoechst 33258. While structurally similar, a subtle difference in their chemical makeup significantly impacts their ability to traverse the cell membrane. Hoechst 33342 possesses a lipophilic ethyl group that is absent in Hoechst 33258, rendering it considerably more permeable to the membranes of living cells.[1][2] In fact, studies have shown that Hoechst 33342 exhibits a tenfold greater cell permeability than Hoechst 33258.[3] This enhanced permeability makes Hoechst 33342 the preferred choice for staining the nuclei of live cells with minimal impact on cell viability.[1][4]
Other variants, such as Hoechst 34580, feature different chemical modifications that alter their spectral properties.[2] The addition of a dimethylamine group in this compound results in a shift in its emission maximum, which can be advantageous in multicolor imaging experiments to reduce spectral overlap.[2]
Quantitative Comparison of Hoechst Dyes
| Property | Hoechst 33342 | Hoechst 33258 | This compound |
| Relative Cell Permeability | High (approx. 10-fold higher than Hoechst 33258)[3] | Low[4] | Data not readily available |
| Primary Application | Live and fixed cell staining[4][5] | Primarily fixed and permeabilized cells[4] | Multicolor imaging |
| Excitation Maximum (with DNA) | ~350 nm[5] | ~351 nm[6] | ~380 nm[6] |
| Emission Maximum (with DNA) | ~461 nm[5] | ~463 nm[6] | ~438 nm[6] |
| Key Structural Difference | Contains a lipophilic ethyl group[1][2] | Lacks the ethyl group | Contains a dimethylamine group[2] |
The Journey of a Hoechst Dye: Uptake and Efflux
The entry of Hoechst dyes into a cell is a passive process, driven by diffusion across the cell membrane. Once inside, the dye binds to the minor groove of DNA, with a preference for AT-rich regions, leading to a significant enhancement of its fluorescence.
However, the story doesn't end there. Many cell types, particularly stem cells and cancer cells, actively expel Hoechst dyes using ATP-binding cassette (ABC) transporters.[7] The most prominent of these is ABCG2, also known as breast cancer resistance protein (BCRP).[7][8] This efflux mechanism is the basis for the "side population" (SP) assay, a technique used to identify and isolate stem cells based on their ability to efficiently pump out Hoechst 33342.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for staining both live and fixed cells with Hoechst dyes for analysis by fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Staining Protocol
This protocol is suitable for visualizing cell nuclei in both live and fixed adherent cells.
Materials:
-
Hoechst 33342 or Hoechst 33258 stock solution (e.g., 10 mg/mL in deionized water)[9]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Coverslips
-
Microscope slides
-
Mounting medium
-
(For fixed cells) 4% formaldehyde in PBS
Live Cell Staining:
-
Culture cells on sterile coverslips in a petri dish or multi-well plate.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to 1-5 µg/mL in cell culture medium.[6]
-
Remove the culture medium from the cells and add the Hoechst staining solution.
-
Incubate for 15-60 minutes at 37°C, protected from light.[5]
-
Gently wash the cells twice with PBS.[6]
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Fixed Cell Staining:
-
Culture and fix the cells as per your standard protocol (e.g., 4% formaldehyde for 10-15 minutes at room temperature).
-
Wash the fixed cells twice with PBS.
-
Prepare a working solution of Hoechst 33258 or Hoechst 33342 by diluting the stock solution to 0.5-2 µg/mL in PBS.[6]
-
Add the Hoechst staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[6]
-
Wash the cells twice with PBS.[6]
-
Mount and image as described for live cells.
Flow Cytometry Staining Protocol
This protocol is designed for the quantitative analysis of DNA content and cell permeability using flow cytometry.
Materials:
-
Hoechst 33342 stock solution
-
Cell culture medium or PBS
-
Flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) culture medium.[6]
-
Add Hoechst 33342 to a final concentration of 1-10 µg/mL.[6]
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[6] The optimal staining time and dye concentration should be determined empirically for each cell type.
-
(Optional) Pellet the cells by centrifugation and resuspend in fresh, dye-free medium. For many applications, washing is not necessary.
-
Analyze the cells on a flow cytometer equipped with a UV or violet laser for Hoechst excitation. Collect fluorescence emission using appropriate filters (e.g., a 450/50 nm bandpass filter).
Note: For side population analysis, a dual-wavelength detection of Hoechst fluorescence (e.g., blue and red) is required.
References
- 1. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ABCG2-mediated dyecycle violet efflux defined side population in benign and malignant prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to Hoechst 34580 and DAPI: Brightness and Photostability
In the realm of cellular and molecular biology, the precise visualization of nuclear DNA is paramount for a multitude of applications, ranging from cell cycle analysis to apoptosis detection. Among the arsenal of fluorescent dyes available for this purpose, Hoechst 34580 and DAPI (4',6-diamidino-2-phenylindole) are two of the most widely utilized blue-emitting nuclear stains. This guide provides a detailed comparison of their relative brightness and photostability, supported by available experimental data and detailed protocols for their evaluation, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific experimental needs.
At a Glance: Key Differences
| Property | This compound | DAPI |
| Excitation Max (DNA-bound) | ~371-392 nm[1][2] | ~358 nm[3][4] |
| Emission Max (DNA-bound) | ~438-440 nm[1][2] | ~461 nm[3][4] |
| Molar Extinction Coefficient (ε) | Not available | ~27,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not available | ~0.4 (with calf thymus DNA) |
| Relative Brightness | Generally considered brighter than DAPI | Generally considered less bright than Hoechst dyes |
| Photostability | Generally considered less photostable than DAPI[5] | Generally considered more photostable than Hoechst dyes[5][6][7] |
| Cell Permeability | Cell-permeant[8] | Semi-permeant to impermeant in live cells[9] |
| Toxicity | Generally considered less toxic than DAPI[8] | Can be more toxic to cells |
In-Depth Analysis
Relative Brightness
The brightness of a fluorescent dye is a critical factor for achieving a high signal-to-noise ratio in imaging experiments. It is determined by a combination of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
Photostability
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is crucial for quantitative and time-lapse imaging. Photobleaching, the irreversible loss of fluorescence, can significantly impact the accuracy and duration of an experiment.
Qualitative observations and some comparative studies suggest that DAPI is more photostable than Hoechst dyes, including Hoechst 33258 and 33342[5][6][7]. One study noted that both Hoechst 33258 and 33342 bleached more rapidly than DAPI[5]. However, quantitative data on the photobleaching rates of this compound specifically are scarce. Both DAPI and Hoechst dyes are susceptible to photobleaching with prolonged exposure to UV light[6].
It is also important to note that both DAPI and Hoechst dyes can undergo photoconversion to species that fluoresce at different wavelengths upon UV illumination, which can be a source of artifacts in multicolor imaging experiments[3][5].
Experimental Protocols
To enable researchers to directly compare the performance of this compound and DAPI in their specific experimental context, detailed protocols for measuring relative brightness and photostability are provided below.
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol describes a comparative method for determining the relative fluorescence quantum yield of a sample (e.g., this compound) using a standard with a known quantum yield (e.g., DAPI).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
DAPI (as a standard)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Double-stranded DNA (e.g., calf thymus DNA)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and DAPI in a suitable solvent (e.g., DMSO or water).
-
Prepare Working Solutions: Prepare a series of dilutions of both the sample and the standard in the working buffer (e.g., PBS with a fixed concentration of dsDNA). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye-DNA complex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
The relative quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.
-
Protocol for Comparing Photostability
This protocol outlines a method for comparing the photobleaching rates of this compound and DAPI using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a suitable filter set for blue fluorescence and a camera.
-
This compound
-
DAPI
-
Cell culture medium or mounting medium
-
Fixed cells or other suitable samples stained with the dyes.
Procedure:
-
Sample Preparation: Prepare microscope slides with cells stained with either this compound or DAPI at their optimal concentrations.
-
Image Acquisition Setup:
-
Choose a region of interest with clearly stained nuclei.
-
Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to be identical for both dyes. The initial fluorescence intensity should be well within the dynamic range of the camera and not saturated.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the stained nuclei under continuous illumination.
-
The time interval between images and the total acquisition time should be chosen to capture a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the stained nuclei in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both this compound and DAPI.
-
The rate of fluorescence decay provides a direct comparison of the photostability of the two dyes under the specific experimental conditions. The time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the photostability comparison experiment.
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
The choice between this compound and DAPI for nuclear staining depends on the specific requirements of the experiment. This compound is generally considered to be brighter and is cell-permeant, making it a suitable choice for live-cell imaging. However, it may be less photostable than DAPI. DAPI, on the other hand, is a more photostable dye but has limited permeability in live cells and is typically used for fixed samples. For applications requiring long-term imaging or quantitative analysis where photobleaching is a major concern, DAPI might be the preferred option. Researchers are encouraged to perform their own comparative experiments using the protocols outlined in this guide to determine the optimal dye and imaging conditions for their specific research needs.
References
- 1. Relationship between DAPI-fluorescence fading and nuclear DNA content: An alternative method to DNA quantification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 5. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
Hoechst 34580 for Flow Cytometry with Violet Laser Excitation: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing flow cytometry for DNA content analysis and cell cycle studies, the choice of fluorescent dye is critical for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of Hoechst 34580 with its common alternatives—Hoechst 33342, DAPI, and Vybrant DyeCycle Violet—specifically for applications involving violet laser excitation.
Performance Comparison
When using a violet laser (405 nm), this compound is often a superior choice for DNA staining in flow cytometry. Its spectral properties are well-suited for this excitation wavelength, leading to robust and reliable performance. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives based on available experimental data.
| Spectral Properties | This compound | Hoechst 33342 | DAPI (4',6-diamidino-2-phenylindole) | Vybrant DyeCycle Violet |
| Excitation Max (nm) | ~371-380[1][2] | ~350[3][] | ~358[5] | ~369[6] |
| Emission Max (nm) | ~438-440[1][2] | ~461[3][] | ~461[5] | ~437[6] |
| Optimal Laser | Violet (405 nm)[7] | UV (~355 nm)[1] | UV (~355 nm) | Violet (405 nm)[8][9] |
| Performance Characteristics | This compound | Hoechst 33342 | DAPI | Vybrant DyeCycle Violet |
| Cell Permeability | Cell-permeant[7][10] | Cell-permeant[3] | Semi-permeant to impermeant in live cells[11] | Cell-permeant[9] |
| Live/Fixed Cells | Live and Fixed[10] | Live and Fixed[3] | Primarily Fixed[11] | Live[9] |
| Relative Performance with Violet Laser | Generally gives better results for DNA content analysis than Hoechst 33342.[1] | Lower precision for DNA content histograms compared to this compound and DAPI with violet laser.[12] | Good precision for DNA content histograms.[12] | Well-suited for violet laser excitation.[9] |
| Reported Cytotoxicity | Less toxic than DAPI.[10] | More toxic than DAPI in some studies.[2] | More toxic than Hoechst dyes.[10] | Low cytotoxicity, comparable to Hoechst 33342.[8] |
| Photostability | Subject to photoconversion with UV exposure.[3] | Subject to photoconversion with UV exposure.[3] | More stable than Hoechst dyes, but can also photoconvert.[11] | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible experiments. Below are protocols for staining both live and fixed cells with this compound for flow cytometric analysis.
Staining of Live Cells for DNA Content Analysis
-
Cell Preparation: Obtain a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a complete cell culture medium.[1]
-
Staining Solution Preparation: Immediately before use, dilute the this compound stock solution to a final concentration of 1-10 µg/mL in the cell culture medium.[1] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Staining: Add the staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time is cell-type dependent.
-
Analysis: Analyze the cells by flow cytometry. For optimal results, use a low flow rate.[1] A wash step is generally not required, but washing with phosphate-buffered saline (PBS) may reduce background fluorescence.[1]
Staining of Fixed Cells for DNA Content Analysis
-
Cell Preparation: Start with a single-cell suspension of 1-2 x 10^6 cells/mL.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
Washing: Wash the cells once with PBS to remove the ethanol.
-
Staining Solution Preparation: Prepare a staining solution of 0.5-2 µg/mL this compound in PBS.[1]
-
Staining: Resuspend the cell pellet in the staining solution.
-
Incubation: Incubate for at least 15 minutes at room temperature, protected from light.[1]
-
Analysis: Analyze the cells directly by flow cytometry without washing. Use a low flow rate for the best resolution of cell cycle phases.[1]
Visualizing Experimental Workflows and Comparisons
To further clarify the experimental process and the relationships between these dyes, the following diagrams are provided.
Concluding Remarks
This compound is a robust and versatile dye for DNA content analysis in flow cytometry, particularly when using a violet laser for excitation. Its excellent cell permeability makes it suitable for both live and fixed-cell applications, and it generally exhibits lower cytotoxicity compared to DAPI. While Hoechst 33342 is a related compound, its spectral properties are less ideal for violet laser excitation. For live-cell imaging where an alternative to Hoechst dyes is desired, Vybrant DyeCycle Violet presents a comparable option. The choice of dye should ultimately be guided by the specific experimental requirements, including the cell type, whether the cells are live or fixed, and the instrumentation available.
References
- 1. This compound [bdbiosciences.com]
- 2. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 6. Spectrum [Vybrant DyeCycle Violet stain] | AAT Bioquest [aatbio.com]
- 7. This compound *CAS 911004-45-0* | AAT Bioquest [aatbio.com]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Vybrant DyeCycle Violet Stain | Thermo Fisher Scientific - BE [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hoechst 34580: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Hoechst 34580, a common fluorescent stain used for DNA visualization in research and drug development. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its mechanism as a DNA-binding agent necessitates a cautious approach to its disposal.[1] Many institutions recommend treating all dyes and stains as chemical waste to minimize environmental impact and ensure regulatory compliance.
Core Principles for this compound Waste Management
Due to its affinity for DNA, this compound should be handled as a potentially mutagenic compound. Therefore, the primary principle for its disposal is to avoid release into the sanitary sewer system or general waste. All waste contaminated with this compound, including liquid stocks, staining solutions, and contaminated labware, must be collected and disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Establish a designated hazardous waste container specifically for this compound and other fluorescent dye waste. This container should be clearly labeled "Hazardous Waste: this compound" and include the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.
2. Collection of Liquid Waste:
-
Collect all aqueous solutions containing this compound, including stock solutions, working dilutions, and supernatant from stained cell cultures, in a sealable, chemically resistant container.
-
The first rinse of any container that held a stock solution of this compound must also be collected as hazardous waste.
3. Disposal of Contaminated Solids:
-
Solid waste contaminated with this compound, such as pipette tips, gloves, centrifuge tubes, and gels, should be collected in a designated, lined container for solid hazardous waste.
-
Ensure that these materials are properly contained to prevent any potential for aerosolization or leaching.
4. Labeling and Storage:
-
All waste containers must be kept securely closed except when adding waste.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Ensure all labels are complete and accurate, including the full chemical name and concentration.
5. Arranging for Pickup and Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value | Source |
| Chemical Formula | C27H33Cl4N7 | MedChemExpress Safety Data Sheet[1] |
| Molecular Weight | 597.41 g/mol | MedChemExpress Safety Data Sheet[1] |
| Appearance | Solid | APExBIO |
| Storage Temperature | Store at -20°C | APExBIO |
| Solubility | Soluble in DMSO and water | APExBIO |
| Excitation Maximum | ~392 nm (bound to DNA) | Thermo Fisher Scientific |
| Emission Maximum | ~440 nm (bound to DNA) | Thermo Fisher Scientific |
Experimental Protocol Reference: Staining Live Cells
The following is a general protocol for staining live cells with this compound, from which waste would be generated.
-
Prepare Staining Solution: Dilute the this compound stock solution in an appropriate buffer or cell culture medium to the desired final concentration (typically 1-10 µg/mL).
-
Cell Staining: Add the staining solution to the cultured cells and incubate for 5-60 minutes at 37°C, protected from light. The optimal staining time is cell-type dependent.
-
Washing: Aspirate the staining solution (collect as liquid hazardous waste) and wash the cells with fresh buffer or medium. Collect the initial washes as hazardous waste.
-
Imaging: The stained cells can now be visualized using a fluorescence microscope with a suitable filter set.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Hoechst 34580
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of Hoechst 34580, a fluorescent stain commonly used in cell biology and drug development. Due to its DNA-binding properties, this compound is considered a potential mutagen and must be handled with appropriate caution to minimize exposure and ensure laboratory safety. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound necessitates the use of specific personal protective equipment. The following PPE is required at all times when handling the compound in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Nitrile is preferred over latex due to its chemical resistance and to prevent potential latex allergies.[1] |
| Eye Protection | Safety Goggles | Protects eyes from splashes of the dye solution. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | To be used only if there is a risk of aerosolization of the powdered form. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it is received until its use in experimental procedures is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a designated, clearly labeled area away from general laboratory traffic.
| Parameter | Specification |
| Storage Temperature (Dry) | -20°C |
| Storage Temperature (Stock Solution) | -20°C for long-term storage (months); 2-8°C for short-term storage (weeks) |
| Light Conditions | Protect from light at all times |
Preparation of Stock and Working Solutions
The preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure and contain any potential spills.
| Solution | Concentration | Solvent |
| Stock Solution | 1 mg/mL | Distilled water or DMSO |
| Working Solution | 0.1 - 10 µg/mL | Appropriate cell culture medium or buffer (e.g., PBS) |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Distilled Water
-
Allow the vial of powdered this compound and the distilled water to come to room temperature.
-
Add the appropriate volume of distilled water to the vial to achieve a 1 mg/mL concentration.
-
Vortex or mix thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Disposal Plan: Managing this compound Waste
As a potential mutagen, all waste contaminated with this compound must be treated as hazardous chemical waste.[2] This includes stock solutions, working solutions, contaminated consumables, and media from stained cells.
Waste Segregation and Collection
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof container designated for mutagenic chemical waste.
-
Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, flasks, tubes) must be collected in a designated, sealed biohazard bag or a labeled container for solid chemical waste.[2]
Decontamination of Work Surfaces
In case of a spill, or for routine cleaning of work surfaces, use a 10% bleach solution followed by a thorough rinse with water. Be aware that bleach can be corrosive to some surfaces. Alternatively, commercially available DNA-decontaminating solutions can be used.
Final Disposal
All collected hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not pour any solutions containing this compound down the drain.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of handling this compound and its mechanism of action.
Caption: Workflow for Safe Handling of this compound.
Caption: Mechanism of this compound Staining.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
